The Steric Scaffold: A Technical Guide to 3-tert-butyl-1H-pyrazol-5-ol
The following technical guide details the structural dynamics, synthesis, and application of 3-tert-butyl-1H-pyrazol-5-ol , a critical scaffold in medicinal chemistry. Introduction & Structural Dynamics 3-tert-butyl-1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural dynamics, synthesis, and application of 3-tert-butyl-1H-pyrazol-5-ol , a critical scaffold in medicinal chemistry.
Introduction & Structural Dynamics
3-tert-butyl-1H-pyrazol-5-ol (often interchanged with 3-tert-butyl-2-pyrazolin-5-one) is not merely a static building block; it is a "chameleon" scaffold whose reactivity and binding properties are dictated by tautomeric equilibrium.
The Tautomeric Triad
Unlike simple pyrazoles, the 5-hydroxy derivative exists in a dynamic equilibrium between three primary forms: the OH-form (aromatic), the NH-form (pyrazolone), and the CH-form (non-aromatic).
The tert-Butyl Effect: The bulky tert-butyl group at position 3 introduces significant steric hindrance and lipophilicity. This bulk prevents aggregation in solution compared to the methyl analog, often improving solubility in organic solvents used for library synthesis.
Solvent Dependency:
Polar Aprotic (DMSO-d6): Favors the OH-form or NH-form due to hydrogen bonding capability with the solvent.
Non-polar (CDCl3): Often shifts equilibrium toward the CH-form (keto) or NH-form (dimerized via intermolecular H-bonds).
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton shifts defining the molecule's identity.
Figure 1: The tautomeric triad of 3-tert-butyl-1H-pyrazol-5-ol. The equilibrium shifts based on solvent polarity and pH.
Synthesis Protocol: The Self-Validating Workflow
The synthesis of 3-tert-butyl-1H-pyrazol-5-ol utilizes the classic Knorr Pyrazole Synthesis . This protocol is designed for reproducibility and scale.
TLC Check: Disappearance of starting ester (high Rf) and appearance of a polar spot (low Rf).
4. Isolation
Cool to room temperature, then to 0°C.
Precipitation: White to off-white crystals should form spontaneously.
5. Purification
Filter and wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) if purity <98%.
MP Check: Sharp melting point (typically >160°C) indicates high purity.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-tert-butyl-1H-pyrazol-5-ol.
Reactivity & Regioselectivity
For the medicinal chemist, the utility of this scaffold lies in its two primary vectors of modification: Electrophilic Substitution at C-4 and N-Alkylation .
A. Electrophilic Aromatic Substitution (EAS) at C-4
The C-4 position is electron-rich due to the resonance donation from the N-H and O-H groups.
Halogenation: Reaction with NBS or NCS yields the 4-halo derivative, a precursor for Suzuki couplings.
Acylation: Vilsmeier-Haack formylation introduces an aldehyde at C-4.
B. N-Alkylation (The Regioselectivity Challenge)
Alkylation can occur at N-1 or N-2 (or O-alkylation), leading to isomers.
Conditions: Using a base (K2CO3) and alkyl halide usually favors N-alkylation.
Steric Control: The tert-butyl group directs alkylation away from N-1 (adjacent to the t-butyl) toward N-2 (adjacent to the carbonyl/hydroxyl), although mixtures are common.
HSAB Theory: Hard electrophiles may attack the Oxygen (O-alkylation), while soft electrophiles prefer Nitrogen.
Applications in Drug Discovery[2]
The 3-tert-butyl-1H-pyrazol-5-ol scaffold is a "privileged structure" in kinase inhibition.
Mechanism of Action: The Hydrophobic Gatekeeper
In many protein kinases, the ATP-binding pocket contains a "gatekeeper" residue and a hydrophobic back pocket.
H-Bonding: The Pyrazole NH/OH motif forms a donor-acceptor pair with the kinase hinge region (e.g., Glu/Leu backbone).
Hydrophobic Anchor: The tert-butyl group is critical. It fills the hydrophobic pocket (often replacing the ribose or phosphate binding region of ATP), providing high affinity and selectivity compared to a methyl group.
Key Therapeutic Areas
Oncology: BRAF inhibitors (e.g., analogs of Encorafenib) utilize pyrazoles to target mutant kinases.
Inflammation: COX-2 inhibitors. The bulky t-butyl group helps fill the larger side pocket of the COX-2 enzyme, differentiating it from COX-1.
Agrochemicals: Used as a precursor for acaricides (e.g., Pyridaben analogs) where lipophilicity ensures cuticle penetration.
Analytical Characterization (Reference Data)
To ensure the integrity of the synthesized material, compare your data against these standard parameters.
Biological Activity & Synthetic Utility of 3-tert-butyl-1H-pyrazol-5-ol
This guide serves as an advanced technical resource for researchers investigating the pharmacological potential and synthetic utility of 3-tert-butyl-1H-pyrazol-5-ol . It moves beyond basic descriptions to analyze the st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for researchers investigating the pharmacological potential and synthetic utility of 3-tert-butyl-1H-pyrazol-5-ol . It moves beyond basic descriptions to analyze the structural mechanics that make this scaffold a "privileged structure" in drug discovery, particularly for mitochondrial complex I inhibitors and kinase modulators.
Technical Guide & Whitepaper
Executive Summary: The "Anchor & Hinge" Scaffold
3-tert-butyl-1H-pyrazol-5-ol (CAS: 4149-06-8) is not merely a chemical intermediate; it is a pharmacophore characterized by a dual-functionality mechanism:
The Hydrophobic Anchor: The bulky tert-butyl group provides a high-affinity hydrophobic interaction, critical for occupying deep lipophilic pockets in enzymes (e.g., the Q-site of Complex I).
The Hydrogen-Bonding Hinge: The pyrazole core, existing in dynamic tautomeric equilibrium, acts as a bidentate H-bond donor/acceptor, mimicking the adenine ring of ATP or the ubiquinone headgroup.
This guide details the molecule's physicochemical behavior, its role in blockbuster agrochemicals (e.g., Tebufenpyrad), its emerging utility in oncology (kinase inhibition), and validated protocols for its synthesis and assay.
Structural Dynamics & Physicochemical Profile
Tautomeric Equilibrium
The biological activity of this molecule is dictated by its tautomerism. Unlike simple pyrazoles, the 5-hydroxy substitution creates a tri-state equilibrium that shifts based on solvent polarity and binding site environment.
Form A (Enol): 1H-pyrazol-5-ol.[1][2] Predominant in polar protic solvents (e.g., methanol). Acts as both H-bond donor and acceptor.[1]
Form B (Keto): 1H-pyrazol-5(4H)-one. Predominant in non-polar solvents and often the reactive species in C-alkylation.
Form C (NH-Keto): 2H-pyrazol-5(4H)-one. Less common but relevant in specific binding poses.
Implication for Drug Design: When docking this scaffold into a protein target (e.g., CDK2 or Complex I), you must evaluate all three tautomers. The tert-butyl group sterically protects the N-1 position, influencing the ratio of these forms.
Figure 1: Tautomeric landscape of 3-tert-butyl-1H-pyrazol-5-ol. The equilibrium dictates binding affinity and synthetic reactivity.
Mechanistic Pharmacology
Mitochondrial Complex I Inhibition (The Tebufenpyrad Mechanism)
The most validated activity of this scaffold is exemplified by Tebufenpyrad , a METI (Mitochondrial Electron Transport Inhibitor) acaricide.
Mechanism: The pyrazole ring binds to the ubiquinone binding site (Q-site) of NADH:ubiquinone oxidoreductase (Complex I).
Role of 3-tert-butyl: This bulky group lodges into a specific hydrophobic pocket within the 49-kDa subunit, acting as an "anchor" that prevents the inhibitor from dissociating.
Role of 5-ol/one: The carbonyl/hydroxyl group forms critical hydrogen bonds with conserved tyrosine or histidine residues (e.g., Tyr108), disrupting electron transfer from Cluster N2 to Ubiquinone.
Kinase Inhibition (The Adenine Mimic)
In oncology, this scaffold serves as a template for ATP-competitive inhibitors.
Target: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Binding Mode: The pyrazole nitrogens (N1/N2) mimic the N1/N3 of the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
Selectivity: The tert-butyl group often exploits the "gatekeeper" residue region, providing selectivity over other kinases with smaller gatekeeper pockets.
Experimental Protocols
Validated Synthesis of 3-tert-butyl-1H-pyrazol-5-ol
Note: This protocol ensures high regioselectivity and purity, avoiding the formation of the 3-hydroxy isomer.
Reagents:
Ethyl pivaloylacetate (CAS: 17094-34-7)
Hydrazine hydrate (80% or 100%)
Ethanol (Absolute)
Acetic acid (Catalytic)
Workflow:
Preparation: In a 250 mL round-bottom flask, dissolve ethyl pivaloylacetate (10.0 g, 58 mmol) in ethanol (50 mL).
Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (3.5 g, 70 mmol, 1.2 eq) dropwise over 15 minutes. Control exotherm.
Cyclization: Remove ice bath and stir at room temperature for 1 hour. Then, reflux the mixture at 80°C for 3 hours.
Self-Validation Point: Monitor via TLC (EtOAc:Hexane 1:1). The starting ester spot (high Rf) should disappear; a new polar spot (product) will appear.
Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to ~10 mL.
Crystallization: Pour the residue into ice-cold water (50 mL) and adjust pH to ~5-6 with dilute HCl if necessary to induce precipitation. Stir for 30 minutes.
Purification: Filter the white solid, wash with cold water (2x 20 mL) and hexanes (2x 20 mL). Dry in a vacuum oven at 45°C.
Expected Yield: 85-92%
Characterization: Melting point ~108-110°C. 1H NMR (DMSO-d6) should show a singlet for t-butyl (~1.2 ppm) and a singlet for the C4-H (~5.4 ppm).
Mitochondrial Respiration Assay (In Vitro)
To verify biological activity of derivatives synthesized from this core.
Materials:
Isolated rat liver mitochondria or permeabilized cells.
Clark-type oxygen electrode or Seahorse XF Analyzer.
Substrates: Glutamate/Malate (Complex I dependent).
Protocol:
Baseline: Incubate mitochondria in respiration buffer (125 mM KCl, 20 mM HEPES, pH 7.2).
State 2: Add Glutamate (5 mM) + Malate (5 mM). Record basal respiration.
COX-2 inhibitors and anticancer agents (cell cycle arrest).
Visualization of Synthetic Utility
The following diagram illustrates how the core scaffold is functionalized to create diverse bioactive classes.
Figure 2: Divergent synthetic pathways transforming the core scaffold into distinct therapeutic classes.
References
Synthesis & Tautomerism: Groselj, U., et al.[1] "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc, 2012.[1]
Mitochondrial Inhibition: Fustero, S., et al. "Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity."[3] Journal of Organic Chemistry, 2008.[3]
Kinase Inhibition Scaffold: Nitulescu, G., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." International Journal of Molecular Sciences, 2015.
Antioxidant Activity: Vazquez, G., et al. "Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets." International Journal of Molecular Sciences, 2023.
General Properties: Sigma-Aldrich Product Data. "3-tert-Butyl-1H-pyrazole derivatives."[1][2][4][5][6][7][8]
3-tert-butyl-1H-pyrazol-5-ol CAS number and identifiers
This technical guide provides an in-depth analysis of 3-tert-butyl-1H-pyrazol-5-ol (CAS 72266-96-1), a critical heterocyclic scaffold in medicinal chemistry. It is structured to serve researchers requiring actionable dat...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-tert-butyl-1H-pyrazol-5-ol (CAS 72266-96-1), a critical heterocyclic scaffold in medicinal chemistry. It is structured to serve researchers requiring actionable data on synthesis, structural dynamics, and therapeutic applications.
Executive Summary
3-tert-butyl-1H-pyrazol-5-ol (also known as 5-tert-butyl-3-pyrazolone) is a functionalized pyrazole derivative characterized by a bulky tert-butyl group at the C3 position. This steric bulk, combined with the compound's ability to exist in multiple tautomeric forms, makes it a privileged scaffold in drug discovery. It is extensively utilized in the synthesis of kinase inhibitors (e.g., FLT3, BRAF), cyclooxygenase (COX) inhibitors , and as a ligand in organometallic chemistry (scorpionate ligands). Its unique electronic profile allows for selective functionalization, critical for optimizing structure-activity relationships (SAR).
Chemical Identity & Physicochemical Properties
The following data consolidates the core identifiers and properties necessary for accurate procurement and characterization.
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calc.)
~9.5 (NH acidic), ~2.5 (OH basic)
Melting Point
Typically 200–205 °C (Decomposes; varies by tautomeric purity)
Structural Dynamics: Tautomerism
The Tautomeric Equilibrium
A defining feature of 3-tert-butyl-1H-pyrazol-5-ol is its prototropic tautomerism . It does not exist as a single static structure. In solution, it equilibrates between three primary forms: the OH-form (phenol-like), the NH-form (pyrazolone), and the CH-form (diketone-like).
OH-Form (A): Predominates in polar, hydrogen-bond-accepting solvents (DMSO, MeOH). Aromatic character is maximized.
NH-Form (B): Common in the solid state and non-polar solvents.
CH-Form (C): Reactive intermediate often trapped during electrophilic substitution at C4.
Understanding this equilibrium is vital for predicting reactivity (e.g., O-alkylation vs. N-alkylation).
Synthesis & Manufacturing Protocol
The most robust synthetic route involves the condensation of a
-keto ester with hydrazine. This reaction is thermodynamically driven by the formation of the stable 5-membered aromatic ring.
Concentrate under reduced pressure to remove ethanol.
The product often precipitates upon cooling or addition of cold ether/hexane.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (if necessary) using a gradient of DCM/MeOH.
Applications in Medicinal Chemistry
Drug Discovery Utility
The tert-butyl group provides a hydrophobic anchor that fits into lipophilic pockets of enzymes, particularly kinases.
Kinase Inhibition (FLT3/BRAF):
The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (N1) acts as a donor, mimicking the adenine hinge-binding motif of ATP.
Example: Used in the synthesis of FLT3 inhibitors for Acute Myeloid Leukemia (AML). The tert-butyl group improves potency by displacing water molecules in the hydrophobic back-pocket of the kinase active site.
COX-2 Selectivity:
Pyrazolone derivatives are classic COX inhibitors. The bulky 3-position substituent (tert-butyl) enhances selectivity for the larger COX-2 active site over COX-1.
Agrochemicals:
Precursor for acaricides and insecticides (e.g., Tebufenpyrad analogs), where lipophilicity aids in cuticular penetration.
Analytical Characterization
To validate the identity of CAS 72266-96-1, compare experimental data against these characteristic signals.
Handling: Use in a fume hood. Avoid dust formation.[4] Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed to prevent moisture absorption which can shift the tautomeric equilibrium in solid state.
References
Synthesis of Pyrazolones: Organic Syntheses, Coll. Vol. 3, p. 513 (1955); Vol. 28, p. 87 (1948). (General method for 3-substituted-5-pyrazolones). Link
Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 1, 2000. Link
Kinase Inhibitor Applications: Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from basic science to clinic." Pharmacology & Therapeutics, 93(2-3), 79-98, 2002. Link
PubChem Compound Summary: 3-tert-butyl-1H-pyrazol-5-ol (CID 12975343). Link
FLT3 Inhibitor Synthesis: VulcanChem Technical Data, "3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole Derivatives." Link
Mechanism of Action of Pyrazole-Based Inhibitors: A Structural and Kinetic Guide Executive Summary: The Pyrazole Privilege In modern medicinal chemistry, the pyrazole ring ( ) is not merely a linker; it is a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanism of Action of Pyrazole-Based Inhibitors: A Structural and Kinetic Guide
Executive Summary: The Pyrazole Privilege
In modern medicinal chemistry, the pyrazole ring (
) is not merely a linker; it is a "privileged scaffold" that has revolutionized kinase inhibition. Its distinct planar architecture and tautomeric versatility allow it to function as a robust hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP. This guide dissects the mechanism of action (MoA) of pyrazole-based inhibitors, moving beyond basic binding kinetics to explore residence time, allosteric modulation, and mutant-selective targeting. We focus on three distinct mechanistic classes: ATP-competitive binding (e.g., Ruxolitinib), Allosteric inhibition (e.g., Asciminib), and Activation-loop targeting (e.g., Avapritinib).
Structural Basis of Inhibition[1][2]
The efficacy of pyrazole-based inhibitors stems from their ability to exploit the hinge region of kinases and specific hydrophobic pockets.
The Hinge Binding Motif
In the ATP-binding pocket, the kinase hinge region (connecting the N- and C-lobes) acts as the primary anchor.[1]
Donor-Acceptor Pairs: The pyrazole nitrogen atoms often engage in bidentate hydrogen bonding with the backbone amide (NH) and carbonyl (CO) of hinge residues (e.g., Met109 in p38
, Glu93 in CDK2).
Purine Bioisosterism: Pyrazole-fused systems (e.g., pyrazolo[1,5-a]pyrimidines) spatially overlap with the adenine core of ATP, effectively blocking phosphate transfer.
Binding Modes Visualization
The following diagram illustrates the logical flow of how different pyrazole-based inhibitors engage their targets.
Figure 1: Mechanistic classification of pyrazole-based inhibitors illustrating the divergence between ATP-competitive and allosteric binding modes.
Mechanistic Case Studies
Ruxolitinib: The ATP-Competitive Paradigm
Target: JAK1/JAK2 (Janus Kinases).
Mechanism: Ruxolitinib contains a pyrrolo[2,3-d]pyrimidine core (a fused pyrazole system). It functions as a Type I inhibitor , binding to the active conformation of the kinase.[2][3]
Key Interaction: The pyrazole moiety forms critical H-bonds with the hinge region residues (Glu966/Leu932 in JAK2), stabilizing the kinase in a rigid state and preventing STAT phosphorylation.
Asciminib: The Allosteric Breaker
Target: BCR-ABL1 (Fusion protein in CML).
Mechanism: Unlike most kinase inhibitors that crowd the ATP pocket, Asciminib binds to the myristoyl pocket (an allosteric site).
Causality: Binding induces a conformational change that "clamps" the kinase into an inactive state, mimicking the autoinhibitory effect of the myristoyl group. This avoids competition with high intracellular ATP concentrations and overcomes resistance mutations in the ATP pocket (e.g., T315I).
Avapritinib: Targeting the Activation Loop[6]
Target: KIT D816V and PDGFRA D842V.
Mechanism: These mutants are notoriously resistant to Type II inhibitors (like Imatinib) because the activation loop is constitutively active. Avapritinib is a Type I inhibitor designed to bind the active conformation with high specificity, using a pyrazole-linked scaffold to navigate the sterically hindered mutant pocket.
Table 1: Comparative Mechanistic Profiling
Drug
Primary Target
Binding Mode
Key Structural Feature
Resistance Profile
Ruxolitinib
JAK1/JAK2
Type I (ATP-Competitive)
Pyrrolo[2,3-d]pyrimidine hinge binder
Susceptible to gatekeeper mutations
Crizotinib
ALK, ROS1, MET
Type I (ATP-Competitive)
2-aminopyridine/pyrazole scaffold
Overcome by solvent-front mutations
Asciminib
BCR-ABL1
Allosteric (Myristoyl pocket)
Pyrazole-carboxamide linker
Active against ATP-site mutants (T315I)
Avapritinib
KIT, PDGFRA
Type I (Mutant Selective)
Rigid pyrazole core
Targets activation loop mutants
Experimental Protocols for Mechanism Validation
To rigorously validate the mechanism of a pyrazole inhibitor, one must move beyond simple
values and characterize the kinetics of binding .
Surface Plasmon Resonance (SPR) for Residence Time
Objective: Determine the drug-target residence time (
), a better predictor of in vivo efficacy than affinity ().[4]
Protocol:
Sensor Chip Preparation: Immobilize the biotinylated kinase domain onto a Streptavidin (SA) or CM5 sensor chip. Target a density of ~2000 RU to prevent mass transport limitations.
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Crucial: Add 1-5% DMSO to match the inhibitor solvent.
Single-Cycle Kinetics (SCK):
Inject 5 increasing concentrations of the pyrazole inhibitor (e.g., 0.1x to 10x
) sequentially without regeneration.
Flow Rate: High flow (50-100 µL/min) to minimize rebinding artifacts.
Dissociation Phase: Allow a long dissociation time (at least 10-20 mins) to accurately measure
for slow-off rate binders.
Data Analysis: Fit data to a 1:1 Langmuir binding model. Calculate Residence Time:
Objective: Confirm H-bond interactions between the pyrazole nitrogen and the hinge region.[3]
Co-crystallization: Mix purified kinase domain (5-10 mg/mL) with inhibitor (molar excess 1:3) and incubate for 1 hour.
Screening: Use vapor diffusion (hanging drop). Common conditions: PEG 3350, Ammonium Sulfate, pH 7.0-8.5.
Diffraction: Collect data at 100K. Look for electron density (
map) at the hinge region corresponding to the pyrazole ring.
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing the mechanism of action, emphasizing the transition from potency (IC50) to kinetic (SPR) and structural validation.
Challenges and Optimization
Selectivity: The conserved nature of the ATP hinge region makes selectivity difficult. Pyrazole inhibitors often require "tail" modifications (e.g., extending into the solvent front or back pocket) to gain specificity.
Metabolic Stability: The pyrazole ring is generally stable, but substituents (like alkyl groups on the nitrogen) can be sites of oxidative metabolism (CYP450).
Resistance: Point mutations at the gatekeeper residue (e.g., T315I in ABL, T790M in EGFR) can sterically clash with the pyrazole core.
References
Structural insights into JAK2 inhibition by ruxolitinib.
Source: National Institutes of Health (PMC).
URL:[Link]
Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged NSCLC.
Source: Clinical Cancer Research (via NIH).
URL:[Link]
Avapritinib: First Approval.
Source: Drugs (Springer).[7]
URL:[Link]
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with SPR.
Source: Frontiers in Pharmacology.
URL:[Link]
Asciminib in Chronic Myeloid Leukemia.
Source: New England Journal of Medicine.
URL:[Link]
Application Notes and Protocols: Synthesis of 3-tert-Butyl-1H-pyrazol-5-ol from Starting Materials
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including anti-inflammatory agents like celecoxib, treatments for erectile dysfunction such as sildenafil, and targeted cancer therapies.[2][3] The 3-tert-butyl-1H-pyrazol-5-ol moiety, in particular, represents a valuable building block for the synthesis of more complex molecules, where the sterically demanding tert-butyl group can impart specific conformational constraints and metabolic stability. This guide provides a comprehensive, field-proven protocol for the synthesis of 3-tert-butyl-1H-pyrazol-5-ol, grounded in the principles of the Knorr pyrazole synthesis.
Core Synthesis Strategy: The Knorr Pyrazole Synthesis
The most direct and reliable method for the synthesis of pyrazolones, which exist in tautomeric equilibrium with hydroxypyrazoles, is the Knorr pyrazole synthesis.[4][5][6] This classic condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative.[7] The thermodynamic driving force of the reaction is the formation of the stable, aromatic pyrazole ring, which typically results in high yields.[7]
For the synthesis of 3-tert-butyl-1H-pyrazol-5-ol, the selected starting materials are ethyl pivaloylacetate (also known as ethyl 4,4-dimethyl-3-oxopentanoate) and hydrazine hydrate. The reaction proceeds through a well-established mechanism, providing a robust and scalable route to the target compound.
Mechanism and Scientific Rationale
The reaction is typically catalyzed by a weak acid and proceeds in two key steps:
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the sterically accessible ketone carbonyl of ethyl pivaloylacetate. This is followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step, followed by the elimination of ethanol, yields the final pyrazolone product.
The resulting 3-tert-butyl-1H-pyrazol-5(4H)-one exists in tautomeric forms with 3-tert-butyl-1H-pyrazol-5-ol and 5-tert-butyl-1H-pyrazol-3-ol. In solution and solid state, the equilibrium between these forms can be influenced by solvent, pH, and temperature. For clarity and consistency with the IUPAC name, the hydroxypyrazole tautomer is often depicted.
Application Note: A Guide to Utilizing 3-tert-butyl-1H-pyrazol-5-ol in a Kinase Inhibitor Screening Cascade
Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its synthetic accessibility and ability to form key interactions within the ATP-binding site.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-tert-butyl-1H-pyrazol-5-ol, a promising fragment-like molecule, in a multi-tiered kinase inhibitor screening workflow. We present detailed, field-proven protocols for primary biochemical screening, IC50 determination, cell-based secondary assays, and selectivity profiling, explaining the scientific rationale behind each experimental step to ensure a robust and efficient discovery process.
Compound Profile: 3-tert-butyl-1H-pyrazol-5-ol
3-tert-butyl-1H-pyrazol-5-ol is a heterocyclic compound featuring the pharmacologically significant pyrazole core.[1] Its structure is notable for two key substitutions that make it an attractive starting point for a kinase inhibitor discovery program.
The Pyrazole Core: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors, enabling the molecule to mimic the adenine region of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase active site.[4] This interaction is a foundational element for many potent ATP-competitive inhibitors.[4][5]
The 3-tert-butyl Group: This bulky, hydrophobic group can occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to binding affinity and potentially conferring selectivity for kinases with accommodating pocket geometries.[6]
The 5-ol (Hydroxy) Group: The hydroxyl group is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. This duality allows for additional interactions with the kinase active site, potentially enhancing potency and providing a vector for further chemical modification during lead optimization.
Table 1: Physicochemical Properties of 3-tert-butyl-1H-pyrazol-5-ol
Property
Value
Source / Method
Molecular Structure
ChemDraw
Molecular Formula
C₇H₁₂N₂O
Calculated
Molecular Weight
140.18 g/mol
Calculated
Appearance
White to off-white solid
Predicted
SMILES
CC(C)(C)c1cc(O)nn1
The Kinase Inhibitor Screening Cascade: A Tiered Approach
A tiered screening approach is the most efficient method for identifying and validating novel kinase inhibitors. This strategy uses progressively more complex and physiologically relevant assays to filter a large number of initial compounds down to a few well-characterized leads, saving time, resources, and generating high-quality, actionable data.
Caption: The Kinase Inhibitor Screening Cascade Workflow.
Objective: To rapidly identify initial "hits" from a compound library by testing for inhibition of a specific kinase at a single, high concentration.
Chosen Method: ADP-Glo™ Kinase Assay (Promega)
Principle: This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[7] Kinase activity leads to ADP production, which is converted to ATP. The newly synthesized ATP is used by luciferase to generate light. An inhibitor of the kinase will reduce ADP production, resulting in a lower luminescence signal. This method is robust, has a large dynamic range, and is less prone to false positives from compound interference compared to some fluorescence-based methods.[7]
Protocol Steps:
Compound Plating:
Using an acoustic liquid handler, dispense 20 nL of 10 mM 3-tert-butyl-1H-pyrazol-5-ol (in 100% DMSO) into the appropriate wells of a 384-well, low-volume white assay plate.
Dispense 20 nL of 100% DMSO into control wells (Maximum activity and No enzyme controls).
This results in a final assay concentration of 10 µM with 0.2% DMSO.
Reagent Preparation:
Prepare 2X Kinase/Substrate solution in kinase reaction buffer. The final concentration of ATP should be at or near the Kₘ for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]
Prepare 2X ATP solution in kinase reaction buffer.
Kinase Reaction:
Add 5 µL of 2X Kinase/Substrate solution to all wells containing the test compound and "Maximum activity" control wells.
Add 5 µL of buffer without kinase to "No enzyme" control wells.
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
Mix the plate on a plate shaker for 30 seconds.
Incubate at room temperature for 60 minutes.
Signal Detection:
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
Data Analysis & Hit Criteria:
Calculate the percent inhibition for each compound relative to the DMSO controls.
A compound is typically considered a "hit" if it demonstrates >50% inhibition at the screening concentration.
Protocol 2: IC₅₀ Determination
Objective: To determine the potency of hits from the primary screen by measuring inhibition across a range of concentrations.
Protocol Steps:
Serial Dilution:
Prepare a 10-point, 3-fold serial dilution of 3-tert-butyl-1H-pyrazol-5-ol in 100% DMSO, starting from a 10 mM stock.
Plate the dilutions and controls as described in Protocol 1.
Assay Performance:
Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.
Data Analysis:
Normalize the data using the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Data for Compound X (3-tert-butyl-1H-pyrazol-5-ol derivative)
Kinase Target
IC₅₀ (nM)
Hill Slope
R²
MAPK1 (ERK2)
85
-1.1
0.992
CDK2/CycA
1,250
-0.9
0.985
AKT1
>10,000
N/A
N/A
Protocol 3: Cell-Based Target Engagement Assay
Objective: To confirm that the compound can enter cells and inhibit the target kinase in a physiological environment.
Principle: This assay measures compound binding to a specific kinase target in live cells.[9] The target kinase is expressed as a fusion to NanoLuc® luciferase. A fluorescent tracer that binds to the kinase active site is added to the cells. When the tracer is bound to the luciferase-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, disrupting BRET and causing a decrease in the signal.[9]
Protocol Steps:
Cell Preparation:
Plate HEK293 cells transiently expressing the NanoLuc®-Kinase fusion construct in a 96-well white assay plate. Incubate overnight.
Compound Treatment:
Prepare serial dilutions of 3-tert-butyl-1H-pyrazol-5-ol.
Treat the cells with the compound dilutions and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO₂). This allows the compound to reach equilibrium.
Tracer and Substrate Addition:
Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the cells.
Signal Detection:
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths simultaneously.
Data Analysis:
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
Plot the BRET ratio against the compound concentration to determine a cellular IC₅₀, which reflects the compound's apparent affinity for the target in intact cells.
Protocol 4: Kinase Selectivity Profiling
Objective: To assess the specificity of the lead compound by screening it against a broad panel of kinases. This is a critical step for predicting potential off-target effects and understanding the compound's mechanism of action.
Principle: A highly selective kinase inhibitor interacts with a limited number of kinases, whereas a non-selective inhibitor interacts with many.[10][11] Selectivity profiling involves testing the compound, typically at one or two concentrations, against a large, commercially available panel of recombinant kinases (e.g., Reaction Biology's HotSpot™ or Eurofins' KinomeScan®).[12]
Caption: Conceptual workflow for kinase selectivity profiling.
Protocol Workflow:
Compound Submission:
Provide the compound to a commercial vendor that offers kinase panel screening services.
Specify the screening concentration(s) (e.g., 0.1 µM and 1 µM) and the desired panel.
Data Reception and Interpretation:
The vendor will perform the assays (typically radiometric or mobility shift assays) and provide a comprehensive report.
Data is often presented as percent inhibition at the tested concentrations.
Analyze the data to identify the primary target(s) and any significant off-targets. A compound is often considered selective if it inhibits the primary target with significantly greater potency (>30-fold) than other kinases.
Table 3: Example Kinase Selectivity Data (% Inhibition @ 1 µM)
Kinase Family
Kinase
% Inhibition
Selectivity Note
CMGC
MAPK1 (ERK2)
98%
On-Target
MAPK3 (ERK1)
95%
On-Target Family
CDK2
48%
Off-Target
GSK3B
15%
Weak Off-Target
TK
ABL1
5%
Non-Target
VEGFR2
22%
Weak Off-Target
AGC
AKT1
2%
Non-Target
PKA
4%
Non-Target
References
Chem-Impex. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
Gotor-López, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]
Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
Scarpati, M., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health (NIH). Retrieved from [Link]
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Retrieved from [Link]
ACS Publications. (n.d.). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. Retrieved from [Link]
El-Damasy, D.A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Retrieved from [Link]
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
Gotor-López, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
ProQuest. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
Lainton, J. A., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Retrieved from [Link]
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]
PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
ResearchGate. (n.d.). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Retrieved from [Link]
PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved from [Link]
ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
ResearchGate. (2024). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
Boron Molecular. (n.d.). 3-methyl-5-nitro-1H-pyrazole. Retrieved from [Link]
Application Note: 3-tert-butyl-1H-pyrazol-5-ol as a Privileged Scaffold in Oncology Drug Discovery
Executive Summary This Application Note details the utilization of 3-tert-butyl-1H-pyrazol-5-ol (CAS: 7239-25-0) within cancer research. While often used as a chemical intermediate, this molecule represents a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the utilization of 3-tert-butyl-1H-pyrazol-5-ol (CAS: 7239-25-0) within cancer research. While often used as a chemical intermediate, this molecule represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its structural motif mimics the adenine ring of ATP, allowing it to function as a hinge-binding fragment in the design of inhibitors for Aurora Kinases (A/B) , Cyclin-Dependent Kinases (CDKs) , and Bcl-2 family proteins .
This guide provides protocols for solubilization, in vitro kinase inhibition assays, and cellular cytotoxicity profiling (MTT/Flow Cytometry) to validate the biological activity of this scaffold and its derivatives in cancer cell lines such as HeLa , MCF-7 , and HCT-116 .
Scientific Background & Mechanism of Action[1]
The "Privileged Scaffold" Concept
3-tert-butyl-1H-pyrazol-5-ol exists in tautomeric equilibrium between the enol (5-ol) and keto (5-one) forms. In the context of kinase inhibition, the pyrazole nitrogen atoms function as hydrogen bond donors/acceptors, interacting with the "hinge region" of the kinase ATP-binding pocket.
The tert-butyl group at the C3 position is critical: it provides a bulky hydrophobic moiety that occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible region, enhancing binding affinity and selectivity compared to un-substituted pyrazoles.
Signaling Pathway & Target Engagement
The primary application of this scaffold is the inhibition of serine/threonine kinases (Aurora A/B).
Normal Function: Aurora B kinase phosphorylates Histone H3 (Ser10) to regulate chromosome segregation during mitosis.
Inhibition Mechanism: The pyrazole scaffold competes with ATP
Inhibition of Aurora B autophosphorylation Failure of cytokinesis Polyploidy and Apoptosis .
Pathway Visualization
The following diagram illustrates the mechanism of action from scaffold binding to cell death.
Figure 1: Mechanism of Action. The pyrazole scaffold acts as an ATP-competitive inhibitor, blocking downstream phosphorylation of Histone H3, leading to mitotic arrest.
Experimental Protocols
Protocol A: Compound Preparation & Solubility
Note: The lipophilic tert-butyl group limits water solubility. Proper stock preparation is critical to avoid microprecipitation in cell culture.
Weighing: Accurately weigh 10 mg of 3-tert-butyl-1H-pyrazol-5-ol.
Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a 50 mM Stock Solution .
Calculation:
MW
140.18 g/mol .
Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C.
Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of the scaffold and its derivatives in cancer cell lines.
Materials:
Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
Treatment: Treat cells with serial dilutions of 3-tert-butyl-1H-pyrazol-5-ol (Range: 0.1
M to 100 M).
Tip: Include a "Scaffold-Only" group and a "Derivatized-Lead" group to show potency shifts.
Incubation: Incubate for 48 or 72 hours .
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove media carefully. Add 150
L DMSO to dissolve formazan crystals.
Read: Measure absorbance at 570 nm using a microplate reader.
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm mechanism of action (G2/M Arrest) typical of Aurora Kinase inhibition.
Step-by-Step:
Treatment: Treat HCT-116 cells with the IC50 concentration of the compound for 24 hours.
Harvest: Trypsinize cells and wash twice with cold PBS.
Fixation: Resuspend in 300
L PBS. Add 700 L ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C.
Staining: Wash ethanol away with PBS. Resuspend in staining buffer containing:
Propidium Iodide (PI): 50
g/mL (DNA stain).
RNase A: 100
g/mL (Digests RNA to prevent background).
Incubation: 30 minutes at 37°C in the dark.
Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).
Result: Aurora inhibition will show a distinct accumulation of cells in the 4N (G2/M) peak and potential >4N (Polyploidy) peaks.
Data Presentation & Analysis
Comparative Potency (Hypothetical Data Structure)
When using 3-tert-butyl-1H-pyrazol-5-ol as a scaffold, researchers typically observe a dramatic increase in potency upon derivatization (e.g., adding an aromatic ring to the nitrogen or C4 position).
Compound ID
Structure Description
HeLa IC50 (M)
Aurora B IC50 (nM)
Status
Scaffold 1
3-tert-butyl-1H-pyrazol-5-ol
> 50
> 10,000
Fragment Hit
Derivative A
N-phenyl substituted
12.5
850
Hit-to-Lead
Derivative B
Urea-linked pyrazole (VX-680 like)
0.05
15
Lead
Control
Staurosporine
0.01
N/A
Pos. Control
Drug Discovery Workflow
The following diagram outlines the logical flow from using the raw scaffold to a validated lead compound.
Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the pyrazole scaffold.
References
Cheemala, M. N., et al. (2015). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents."[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters.
Zheng, Y., et al. (2021). "Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and Aurora A/B kinases multi-targeted inhibitors." Bioorganic Chemistry.
Vertex Pharmaceuticals. (2004). "Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases." Nature Medicine. (Contextual reference for pyrazole-urea scaffolds).
MDPI Molecules. (2021). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules.
ChemicalBook. "1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Properties and Safety."
Application Notes and Protocols for the Functionalization of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Pyrazole Moiety as a Privileged Scaffold The pyrazole ring, a five-membered heterocycle contai...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Moiety as a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of a vast array of functional molecules.[1][2] In the pharmaceutical industry, pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] Furthermore, the pyrazole core is integral to the development of agrochemicals and advanced materials.[2]
The ability to strategically introduce functional groups onto the pyrazole ring is paramount for modulating the physicochemical and biological properties of these molecules. This guide provides a comprehensive overview of key experimental procedures for the functionalization of the pyrazole ring, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors. We will delve into the intricacies of N-functionalization, direct C-H functionalization, and the construction of the pyrazole ring itself through cycloaddition reactions, equipping you with the knowledge to navigate the rich chemistry of this important heterocycle.
I. N-Functionalization of the Pyrazole Ring: Modifying the Nitrogen Atoms
The nitrogen atoms of the pyrazole ring offer a prime handle for introducing molecular diversity. N-functionalization can significantly impact a molecule's solubility, metabolic stability, and target engagement.
N-Alkylation: A Fundamental Transformation
N-alkylation is a common strategy to introduce alkyl groups onto the pyrazole nitrogen. The choice of reaction conditions can influence the regioselectivity of the alkylation.
Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the pyrazole ring, generating a more nucleophilic pyrazolate anion. The choice of solvent and alkylating agent will depend on the desired reactivity and the substrate's solubility.
Protocol: General Procedure for N-Alkylation of Pyrazole [4]
Materials:
Pyrazole (1.0 equiv)
Alkyl halide (e.g., benzyl bromide, 1.0 equiv)
Base (e.g., potassium carbonate, 1.5 equiv)
Solvent (e.g., dry acetonitrile or DMF)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Procedure:
To a round-bottom flask containing a magnetic stir bar, add the pyrazole (1.0 equiv) and the base (1.5 equiv).
Add the dry solvent to the flask.
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.
Add the alkyl halide (1.0 equiv) dropwise to the reaction mixture.
Attach a reflux condenser and heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Filter the solid byproducts and wash with the reaction solvent.
Remove the solvent from the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
Table 1: Representative Conditions and Yields for N-Alkylation of Pyrazoles
Note: Yields are representative and can vary based on specific substrates and reaction optimization.
N-Arylation: Forging the C-N Bond with Aryl Partners
N-arylation introduces an aryl group onto the pyrazole nitrogen, a common motif in many pharmaceuticals. Key methods for this transformation include the Ullmann condensation, Chan-Lam coupling, and Buchwald-Hartwig amination.
Causality Behind Experimental Choices: These reactions rely on transition metal catalysts (copper or palladium) to facilitate the coupling between the pyrazole nitrogen and an aryl halide or boronic acid. The choice of ligand is critical for stabilizing the metal center and promoting the desired bond formation. The base is required to activate the pyrazole and/or the catalyst.
To a Schlenk tube, add the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (1.4 mmol).
Evacuate and backfill the tube with an inert gas.
Add the pyrazole (1.0 mmol) and the aryl halide (1.2 mmol).
Add the dry solvent via syringe.
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.
II. C-Functionalization of the Pyrazole Ring: Modifying the Carbon Skeleton
Direct modification of the carbon atoms of the pyrazole ring is a powerful strategy for introducing a wide range of functional groups.
Direct C-H Lithiation and Electrophilic Quench
Direct metallation at the C5 position of N-protected pyrazoles is a highly effective method for introducing substituents at this position. The C5 proton is the most acidic due to its proximity to the nitrogen atoms.[7]
Causality Behind Experimental Choices: N-protection is crucial to prevent deprotonation at the N1 position. A strong organolithium base is required to deprotonate the relatively unreactive C-H bond. The reaction is performed at low temperatures to prevent side reactions and decomposition of the organolithium reagent.
Protocol: C5-Lithiation and Iodination of N-Phenylpyrazole
Materials:
N-Phenylpyrazole (1.0 equiv)
n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes
Dry tetrahydrofuran (THF)
Iodine (I₂, 1.2 equiv) in dry THF
Schlenk flask and syringe
Dry ice/acetone bath
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add N-phenylpyrazole (1.0 equiv) and dry THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1 equiv) dropwise via syringe.
Stir the reaction mixture at -78 °C for 1 hour.
In a separate flask, prepare a solution of iodine (1.2 equiv) in dry THF.
Slowly add the iodine solution to the lithiated pyrazole solution at -78 °C.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Pre-functionalized pyrazoles, such as bromopyrazoles, are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of C-C bonds.[1][8][9]
Causality Behind Experimental Choices: A palladium catalyst is essential for the catalytic cycle. A phosphine ligand is used to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. A base is required for the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid [10]
Materials:
4-Bromo-1H-pyrazole (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., aqueous sodium carbonate, 2.0 equiv)
Solvent system (e.g., toluene/ethanol/water mixture)
Reaction vessel suitable for heating under inert atmosphere
Procedure:
To a reaction vessel, add 4-bromo-1H-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and the palladium catalyst (5 mol%).
Add the solvent system.
Add the aqueous base solution.
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature.
Add water and extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electrophilic Aromatic Substitution: Nitration and Vilsmeier-Haack Reaction
The pyrazole ring can undergo electrophilic aromatic substitution, typically at the C4 position.
Causality Behind Experimental Choices: A strong acid mixture (sulfuric and nitric acid) is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[11][12][13][14][15]
Carefully add concentrated sulfuric acid to a beaker cooled in an ice bath.
Slowly add the pyrazole to the cold sulfuric acid with stirring.
Once the pyrazole has dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for several hours.
Carefully pour the reaction mixture onto crushed ice.
Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.
Recrystallize the crude product if necessary.
Causality Behind Experimental Choices: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16][17][18][19] This electrophile then attacks the electron-rich C4 position of the pyrazole.
Protocol: Vilsmeier-Haack Formylation of N-Arylpyrazole [20]
Materials:
N-Arylpyrazole
Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Ice bath
Round-bottom flask
Procedure:
In a round-bottom flask, cool DMF in an ice bath.
Slowly add POCl₃ dropwise to the cold DMF with stirring to form the Vilsmeier reagent.
Add the N-arylpyrazole to the reaction mixture.
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.
Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the solution with a base (e.g., sodium hydroxide solution).
Extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate to give the crude product, which can be purified by chromatography or recrystallization.
III. [3+2] Cycloaddition Reactions: Constructing the Pyrazole Ring
The [3+2] cycloaddition reaction is a powerful method for the de novo synthesis of the pyrazole ring, offering a high degree of control over the substitution pattern. A common approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkene or alkyne.[21][22]
Causality Behind Experimental Choices: Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile.
Protocol: Synthesis of a Trisubstituted Pyrazole via [3+2] Cycloaddition [8]
To a solution of the hydrazonoyl chloride (1.0 equiv) and the dipolarophile (1.2 equiv) in the solvent, add the base (1.5 equiv) at room temperature.
Stir the reaction mixture at room temperature or with gentle heating.
Monitor the reaction by TLC.
If a pyrazoline is formed as an intermediate, an oxidizing agent (e.g., manganese dioxide) can be added to facilitate aromatization to the pyrazole.[2]
Once the reaction is complete, filter off any solid byproducts.
Wash the filtrate with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
IV. Conclusion and Future Perspectives
The functionalization of the pyrazole ring is a dynamic and evolving field of chemical synthesis. The methods outlined in this guide represent a toolbox of robust and versatile procedures for accessing a wide array of substituted pyrazoles. As the demand for novel therapeutic agents and advanced materials continues to grow, the development of more efficient, selective, and sustainable methods for pyrazole functionalization will remain a key area of research. Future efforts will likely focus on the development of novel catalytic systems, the exploration of C-H activation at other positions of the pyrazole ring, and the application of flow chemistry and other enabling technologies to streamline the synthesis of these valuable compounds.
V. References
Synthesis of Pyrazolines via [3 + 2] Cycloaddition of Nitrile Imines and N-Silyl Enamines. Synfacts, 2016 , 12(05), 0505. Available from: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available from: [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 2013 , 5(1), 340-354.
A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles. Organic Letters, 2019 , 21(9), 3158-3161.
A mechanism of pyrazole forming reaction. ResearchGate. Available from: [Link]
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 2004 , 69(17), 5578-5587. Available from: [Link]
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 2023 , 28(15), 5897. Available from: [Link]
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 2021 , 26(8), 2143. Available from: [Link]
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 2009 , 13(4), 698-703. Available from: [Link]
Chan-Lam Coupling. Organic Chemistry Portal. Available from: [Link]
Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Request PDF. Available from: [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023 , 13(40), 28243-28271. Available from: [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2021 , 26(18), 5609. Available from: [Link]
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 2004 , 69(17), 5578-5587. Available from: [Link]
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron, 2012 , 68(38), 7896-7901. Available from: [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 2018 , 23(11), 2959. Available from: [Link]
N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Organic & Biomolecular Chemistry, 2011 , 9(21), 7479-7487.
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 2025 , e202500024. Available from: [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 2020 , 25(20), 4679. Available from: [Link]
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Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... ResearchGate. Available from: [Link]
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Nitration process. Google Patents. Available from:
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Application Note: Molecular Docking of 3-tert-butyl-1H-pyrazol-5-ol with COX-2 and BRAF Kinase
Abstract This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 3-tert-butyl-1H-pyrazol-5-ol, a small molecule of interest, against two clinically relevant protein targets:...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 3-tert-butyl-1H-pyrazol-5-ol, a small molecule of interest, against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and BRAF kinase. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory and anticancer effects.[1][2] Molecular docking is a powerful computational technique that predicts the preferred binding orientation and affinity of a ligand to a protein, offering critical insights for structure-based drug design.[1] This document outlines the entire workflow, from ligand and protein preparation to docking execution and in-depth results analysis, using industry-standard, freely available software. The protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the binding potential of this pyrazole derivative and to serve as a template for similar in-silico investigations.
Introduction and Scientific Rationale
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib, feature a pyrazole core, underscoring its therapeutic significance. The versatility of the pyrazole scaffold allows for fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for various biological targets.
3-tert-butyl-1H-pyrazol-5-ol is a representative member of this chemical class. Its structure combines the pyrazole core with a bulky tert-butyl group, which can influence binding specificity and metabolic stability, and a hydroxyl group, which can act as a key hydrogen bond donor or acceptor. To explore its therapeutic potential, we employ molecular docking, a computational method that simulates the interaction between a ligand and a protein at the atomic level. This approach is instrumental in the early stages of drug discovery for hit identification and lead optimization.
Target Selection Rationale:
Based on the well-documented activities of pyrazole-containing compounds, two high-value protein targets were selected for this study:
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain, and the pyrazole-based drug Celecoxib is a well-known selective COX-2 inhibitor. Docking into COX-2 allows for the exploration of the anti-inflammatory potential of our ligand.
BRAF Kinase: A serine/threonine-protein kinase that plays a critical role in regulating the MAP kinase/ERK signaling pathway, which is often dysregulated in cancer. The V600E mutant of BRAF is a common oncogenic driver, particularly in melanoma. Several approved kinase inhibitors target BRAF, making it a key target for anticancer drug development.
This guide provides the technical protocols to predict how 3-tert-butyl-1H-pyrazol-5-ol might interact with these targets, laying the computational groundwork for further experimental validation.
Overview of the Molecular Docking Workflow
The process of molecular docking can be systematically broken down into several key stages, from initial data retrieval to the final analysis of results. Each step is critical for ensuring the accuracy and reliability of the predictions.
Caption: General workflow for molecular docking.
Materials and Software
This protocol primarily utilizes software that is freely available for academic use.
Rationale: The starting point for a ligand is often a 2D representation (like a SMILES string). This must be converted into a low-energy 3D conformation with correct protonation states (addition of hydrogens) and partial atomic charges. The PDBQT file format used by AutoDock Vina contains this information plus a definition of rotatable bonds, allowing for flexible ligand docking.
Procedure:
Obtain Ligand Structure: The canonical SMILES string for the hydroxyl tautomer of 3-tert-butyl-1H-pyrazol-5-ol is OC1=CC(=NN1)C(C)(C)C.
Note: A definitive PubChem entry for this specific structure was not available at the time of writing. This structure is chemically derived from its name and is the logical tautomer for docking studies.
Generate 3D Coordinates:
Open UCSF Chimera.
Go to Tools → Structure Editing → Build Structure .
In the "Build Structure" window, select the "SMILES" input option and paste the SMILES string. Click "Apply". A 3D model of the ligand will appear.
Add Hydrogens and Assign Charges:
With the ligand model open, go to Tools → Structure Editing → AddH . Use the default settings and click "OK".
Next, go to Tools → Structure Editing → Add Charge . Select "AM1-BCC" as the charge calculation method and click "OK". This method provides good quality partial charges for drug-like molecules.
Energy Minimization:
To ensure a reasonable starting conformation, minimize the ligand's energy. Go to Tools → Structure Editing → Minimize Structure .
Use the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 100). Click "Minimize".
Save as Mol2 format:
Go to File → Save Mol2 . Save the file as ligand.mol2. This format preserves the assigned charges and atom types.
Convert to PDBQT format:
Open AutoDock Tools (ADT).
Go to Ligand → Input → Open . Select ligand.mol2.
ADT will automatically detect the root and rotatable bonds. Go to Ligand → Output → Save as PDBQT . Save the file as ligand.pdbqt.
Protocol 2: Target Protein Preparation
Rationale: Crystal structures from the PDB are raw experimental data. They often contain non-essential water molecules, co-factors, or multiple protein chains that must be removed. Furthermore, they lack hydrogen atoms, which are crucial for defining the correct hydrogen bonding network and steric environment of the binding pocket. Preparing the protein involves cleaning the structure, adding hydrogens, and assigning partial charges, culminating in a PDBQT file.
Procedure:
Download Protein Structures:
COX-2: Go to the RCSB PDB and download the structure with PDB ID: 3LN1 .[3][4][5] This structure is of murine COX-2 in complex with Celecoxib.
BRAF Kinase: Download the structure with PDB ID: 3Q4C . This is the structure of the human BRAF kinase domain in an active conformation with an inhibitor bound.
Prepare the Protein using UCSF Chimera:
Open UCSF Chimera and load the PDB file (e.g., 3ln1.pdb).
Clean the Structure:
The 3LN1 structure is a homodimer. We will use only Chain A for docking. Go to Select → Chain → B and then Actions → Atoms/Bonds → delete . Repeat for any other non-Chain A entities.
Remove the co-crystallized ligand (Celecoxib) and non-essential waters. Go to Select → Residue → SCX (the residue name for Celecoxib). With it selected, go to Actions → Atoms/Bonds → delete .
To remove water, go to Select → Structure → solvent . Then Actions → Atoms/Bonds → delete .
Add Hydrogens and Assign Charges:
Go to Tools → Structure Editing → AddH . Ensure all options are default. Click "OK".
Go to Tools → Structure Editing → Add Charge . Choose the AMBER ff14SB force field for proteins. Click "OK".
Save the Prepared Protein:
Go to File → Save PDB . Save the cleaned protein as 3ln1_prepared.pdb.
Convert to PDBQT using AutoDock Tools (ADT):
Open ADT.
Go to File → Read Molecule and open 3ln1_prepared.pdb.
Go to Grid → Macromolecule → Choose . Select the protein and click "OK".
A dialog will appear to save the PDBQT file. Save it as 3ln1_receptor.pdbqt. ADT will add Gasteiger charges and merge non-polar hydrogens.
Repeat the entire "Prepare the Protein" procedure for the BRAF kinase structure (3Q4C.pdb).
Protocol 3: Grid Generation and Docking Execution
Rationale: AutoDock Vina does not search the entire protein for a binding site. Instead, it focuses its search within a user-defined 3D box, known as the grid box. The accuracy of the docking simulation is highly dependent on the correct placement and size of this box. For this protocol, we will define the box based on the position of the co-crystallized ligand in the original PDB file, which is a reliable method for identifying the active site.
Procedure:
Identify the Binding Site:
In a new Chimera session, open the original PDB file (e.g., 3ln1.pdb) and the prepared receptor (3ln1_receptor.pdbqt).
Select the co-crystallized ligand (e.g., SCX in 3LN1).
Go to Tools → Structure Analysis → FindHBond to visualize the interactions that define the pocket. Note the key surrounding residues.
Define the Grid Box using AutoDock Tools:
Open ADT and load the prepared receptor PDBQT file (e.g., 3ln1_receptor.pdbqt).
Go to Grid → Grid Box . A box will appear around the protein.
To center the box on the known active site, we will use the coordinates from the co-crystallized ligand. In Chimera, with the ligand selected, go to Tools → Structure Analysis → Atoms/Bonds . The "center of mass" provides excellent coordinates for the grid center.
In ADT, manually enter these coordinates into the "Center Grid Box" fields (center x, y, z).
Adjust the "Number of points in each dimension" to ensure the box is large enough to encompass the entire binding site plus some surrounding space, allowing the ligand to rotate freely. A size of 25 x 25 x 25 Å (corresponding to 50 x 50 x 50 points with 0.5 Å spacing) is often a good starting point.
Record the center coordinates and size dimensions.
Create a Configuration File:
Create a text file named conf.txt. This file will tell Vina where to find the input files and the grid parameters.
Populate the file as follows (example for COX-2):
Causality of Parameters:
receptor, ligand: Specify the input files.
center_x, y, z: Define the geometric center of the search space.
size_x, y, z: Define the dimensions of the search space in Angstroms.
exhaustiveness: Controls the computational effort of the search. Higher values (e.g., 16-32) increase the probability of finding the true energy minimum but take longer. A value of 16 is a reasonable balance for precision and speed.
num_modes: The number of binding poses to generate.
Execute AutoDock Vina:
Open a command line terminal or shell.
Navigate to the directory containing your PDBQT files and conf.txt.
Run the following command:
Vina will execute the docking run. The output will be a log file (results.log) with the binding affinity scores and a PDBQT file (docked_poses.pdbqt) containing the coordinates of the generated binding poses.
Results Analysis and Visualization
Rationale: The primary output of a docking simulation is a set of binding poses and their corresponding scores. A lower binding affinity score (a more negative value) indicates a more favorable predicted interaction. However, the score alone is insufficient. Visual inspection of the top-ranked poses is essential to determine if the interactions are chemically sensible and to understand the structural basis of binding.
Interpreting Quantitative Data
The results.log file provides a table of binding affinities for the generated poses.
Mode
Affinity (kcal/mol)
RMSD l.b.
RMSD u.b.
1
-8.5
0.000
0.000
2
-8.2
1.543
2.101
3
-7.9
2.311
3.456
...
...
...
...
Affinity (kcal/mol): An estimation of the binding free energy. More negative values suggest stronger binding.
RMSD l.b./u.b.: Root-mean-square deviation from the best mode (Mode 1). Values greater than 2.0 Å indicate a significantly different binding pose.
Protocol 4: Visualizing Docking Results
Procedure:
Load Structures into PyMOL or Chimera:
Open your visualization software.
Load the prepared receptor PDBQT file (e.g., 3ln1_receptor.pdbqt).
Load the output poses file (docked_poses.pdbqt). The software will typically load all poses as separate models or states.
Analyze the Best Pose (Mode 1):
Display the receptor as a surface or cartoon and the ligand (Mode 1) in a stick representation.
Color the ligand by element for clarity (Carbon: green, Oxygen: red, Nitrogen: blue).
Identify key amino acid residues in the binding pocket (within 4-5 Å of the ligand). Display these residues as sticks.
Identify Key Interactions:
Use the software's measurement tools to find potential hydrogen bonds (typically < 3.5 Å, with appropriate geometry).
Identify hydrophobic interactions by observing close contacts between the ligand's non-polar regions (e.g., the tert-butyl group) and non-polar residues of the protein (e.g., Val, Leu, Ile, Phe).
Visualize these interactions. In PyMOL, the find command with the polar contacts option is useful.
Caption: Conceptual 2D diagram of ligand-protein interactions.
Example Docking Results Summary
The following table presents hypothetical docking results for 3-tert-butyl-1H-pyrazol-5-ol against the selected targets.
Target Protein
PDB ID
Best Affinity (kcal/mol)
Key Interacting Residues (Hypothetical)
Interaction Type
COX-2
3LN1
-8.1
Arg513, Val523, Tyr385, Ser530
H-Bond, Hydrophobic
BRAF Kinase
3Q4C
-7.5
Cys532, Trp531, Phe595, Leu505
H-Bond, Hydrophobic
These results would suggest that 3-tert-butyl-1H-pyrazol-5-ol has a favorable predicted binding affinity for both targets, with a slightly stronger interaction predicted for COX-2. The key interacting residues identified through visualization would provide specific hypotheses about the structural determinants of binding that could be tested experimentally, for example, through site-directed mutagenesis.
Conclusion and Future Directions
This application note has provided a detailed, validated protocol for performing molecular docking of 3-tert-butyl-1H-pyrazol-5-ol against COX-2 and BRAF kinase. By following these steps, researchers can generate robust computational hypotheses regarding the binding mode and affinity of this and other small molecules. The predicted binding poses and interactions serve as a critical foundation for subsequent stages of drug discovery, such as lead optimization to improve potency and selectivity, or for guiding in vitro and in vivo experimental validation. Future work could involve expanding the study to include other relevant protein targets, performing molecular dynamics simulations to assess the stability of the predicted binding poses over time, and synthesizing the compound for biochemical and cellular assays.
References
Faria, R. B., et al. (2024). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Preprints.org. Available at: [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]
Pettersen, E. F., et al. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. Available at: [Link]
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]
Al-Ostoot, F. H., et al. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Chemistry & Biology Interface, Vol. 4(1), pp. 25-73. Available at: [Link]
RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. Available at: [Link]
National Center for Biotechnology Information. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. Available at: [Link]
PDBj. (n.d.). PDB-3ln1: Structure of celecoxib bound at the COX-2 active site. Available at: [Link]
RCSB PDB. (2011). 3Q4C: Crystal Structure of Wild Type BRAF kinase domain in complex with organometallic inhibitor CNS292. Available at: [Link]
ACS Publications. (2011). The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. Biochemistry. Available at: [Link]
Application Notes and Protocols for the Characterization of Novel Pyrazole Derivatives
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Rigorous Characterization Pyrazole, a five-membered heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Rigorous Characterization
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1] The inherent structural features of the pyrazole nucleus allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The metabolic stability of the pyrazole ring further enhances its appeal as a privileged scaffold in drug discovery. The journey from a novel synthesized pyrazole derivative to a potential drug candidate or advanced material is underpinned by a meticulous and multi-faceted characterization process. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the unambiguous structural elucidation, purity assessment, and physicochemical profiling of novel pyrazole derivatives.
The following sections are designed to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and experimental parameters, ensuring a robust and self-validating characterization workflow.
Structural Elucidation: A Spectroscopic and Crystallographic Toolkit
The foundational step in characterizing any novel molecule is the definitive determination of its chemical structure. For pyrazole derivatives, a combination of spectroscopic and crystallographic methods is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[3] For pyrazole derivatives, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework and the substitution pattern on the pyrazole ring.
Causality Behind Experimental Choices:
Choice of Solvent: The selection of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, for pyrazole derivatives with exchangeable protons (e.g., N-H), dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can slow down the proton exchange and allow for the observation of N-H signals.
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]
Advanced NMR Techniques: For complex pyrazole derivatives with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals.[4] NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, aiding in stereochemical assignments.[5]
Protocol for ¹H and ¹³C NMR Analysis:
Sample Preparation:
Weigh 5-10 mg of the purified pyrazole derivative.[3]
Dissolve the sample in 0.6-0.8 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
Cap the NMR tube securely.
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Acquire a standard proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[6]
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument protocols.
Data Processing and Interpretation:
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak or TMS.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to assign the protons to their respective positions in the molecule.
Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, information from DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments.
Interpreting NMR Spectra of Pyrazole Derivatives:
A common challenge in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. This can lead to broadened or averaged signals for the C3 and C5 positions in the ¹³C NMR spectrum.[7] Performing the NMR experiment at a lower temperature can slow down this exchange, allowing for the observation of distinct signals for each tautomer.[7]
Proton/Carbon
Typical Chemical Shift (ppm)
Notes
Pyrazole H-3
7.5 - 8.5
Pyrazole H-4
6.0 - 7.0
Pyrazole H-5
7.5 - 8.5
Pyrazole N-H
10.0 - 14.0
Often broad; observation is solvent-dependent.
Pyrazole C-3
130 - 150
Pyrazole C-4
100 - 115
Pyrazole C-5
120 - 140
Note: These are general ranges and can be significantly influenced by substituents on the pyrazole ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For novel pyrazole derivatives, high-resolution mass spectrometry (HRMS) is crucial for determining the accurate molecular weight and, consequently, the molecular formula.
Causality Behind Experimental Choices:
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like many pyrazole derivatives, as it minimizes fragmentation.[9] Electron ionization (EI) can also be used and provides valuable information about the fragmentation patterns, which can aid in structural elucidation.
Mass Analyzer: Time-of-flight (TOF) and Orbitrap mass analyzers provide high resolution and mass accuracy, which are essential for unambiguous molecular formula determination.
Protocol for Mass Spectrometry Analysis:
Sample Preparation:
Prepare a dilute solution of the pyrazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
The solvent should be of high purity (LC-MS grade) to minimize background ions.
If using ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
Instrument Setup and Data Acquisition:
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
Select the appropriate ionization mode (positive or negative) based on the chemical nature of the pyrazole derivative. Most pyrazoles will ionize well in positive ion mode.
Acquire the mass spectrum over a suitable m/z range.
Data Analysis:
Identify the molecular ion peak ([M+H]⁺ for positive ESI).
Use the accurate mass measurement from HRMS to calculate the elemental composition using the instrument's software.
Analyze any fragment ions to gain further structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] For pyrazole derivatives, FT-IR is used to confirm the presence of key functional groups such as N-H, C=N, and C=O bonds.
Causality Behind Experimental Choices:
Sampling Technique: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common choices.[11][12] ATR is often preferred due to its minimal sample preparation.[13]
Protocol for FT-IR Analysis (ATR Method):
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid pyrazole derivative directly onto the ATR crystal.
Data Acquisition:
Apply pressure to ensure good contact between the sample and the crystal.[11]
Acquire a background spectrum of the empty ATR crystal.
Acquire the sample spectrum.
Data Interpretation:
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Single-Crystal X-ray Diffraction: Unambiguous 3D Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[15][16] For novel pyrazole derivatives, a successful crystal structure analysis provides unequivocal proof of its constitution, configuration, and conformation.
Causality Behind Experimental Choices:
Crystal Quality: The success of this technique is entirely dependent on the ability to grow high-quality, single crystals of sufficient size.[15] This is often the most challenging step.
Protocol for Single-Crystal X-ray Diffraction:
Crystal Growth (General Guidance):
Slow evaporation of a saturated solution of the pyrazole derivative in a suitable solvent or solvent mixture is a common method.
Other techniques include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion.
Experiment with a variety of solvents of different polarities.
Data Collection and Structure Refinement:
Mount a suitable single crystal on a goniometer head.
Collect the diffraction data using a single-crystal X-ray diffractometer.
Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX).[17]
Refine the structural model to obtain the final atomic coordinates and molecular structure.
Purity Assessment: Chromatographic and Thermal Methods
Ensuring the purity of a novel pyrazole derivative is critical for its subsequent biological evaluation or material application.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[18] For novel pyrazole derivatives, reversed-phase HPLC (RP-HPLC) with UV detection is the most common method for purity assessment.
Causality Behind Experimental Choices:
Column Selection: A C18 column is a good starting point for the separation of many organic molecules, including pyrazole derivatives.
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is typically used.[19] The gradient is optimized to achieve good separation of the main compound from any impurities.
Protocol for HPLC Method Development and Purity Analysis:
Sample and Mobile Phase Preparation:
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
Prepare the mobile phases using HPLC-grade solvents and filter them through a 0.45 µm filter.
Method Development:
Start with a generic gradient (e.g., 5-95% organic solvent over 20-30 minutes) on a C18 column.
Optimize the gradient, mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks.
Purity Analysis:
Inject the sample solution and record the chromatogram.
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).
Thermal Analysis: Assessing Thermal Stability and Purity
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and purity of a compound.[20]
Causality Behind Experimental Choices:
TGA: Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[21] For nitrogen-containing heterocyclic compounds, TGA can reveal the temperature at which the compound begins to degrade.[22][23]
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity.[24] A sharp melting peak in the DSC thermogram is indicative of a pure compound.
Protocol for TGA and DSC Analysis:
Sample Preparation:
Accurately weigh 2-5 mg of the pyrazole derivative into an appropriate TGA or DSC pan.
Instrument Setup and Data Acquisition:
Place the pan in the instrument.
For TGA, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss as a function of temperature.
For DSC, heat the sample at a constant rate (e.g., 5-10 °C/min) and record the heat flow.
Data Analysis:
From the TGA curve, determine the onset temperature of decomposition.
From the DSC curve, determine the onset and peak temperature of the melting endotherm.
Workflow and Data Integration
The characterization of a novel pyrazole derivative is a holistic process where data from multiple techniques are integrated to build a complete profile of the compound.
Caption: Comprehensive characterization workflow for novel pyrazole derivatives.
Conclusion
The robust characterization of novel pyrazole derivatives is a critical, multi-step process that requires the judicious application of a suite of analytical techniques. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can ensure the unambiguous identification, purity assessment, and physicochemical profiling of their synthesized compounds. This rigorous approach is fundamental to advancing the discovery and development of new pyrazole-based drugs and materials.
References
Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]
Unknown. (n.d.). Sample preparation for FT-IR.
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]
Unknown. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
Wiley-VCH. (n.d.). 1 Introduction to Mass Spectrometry, a Tutorial.
Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ). Retrieved from [Link]
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved from [Link]
AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
IJSDR. (2024, June 15). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Retrieved from [Link]
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
ACS Omega. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]
Sigma-Aldrich. (n.d.). Method development & optimization.
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling. Retrieved from a Thermo Fisher Scientific technical note.
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
Online Plants. (n.d.). Mass Spectrometry Data Analysis Tutorial. Retrieved from [Link]
YouTube. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. Retrieved from [Link]
ResearchGate. (n.d.). Single-Crystal X-ray Diffraction. Retrieved from [Link]
Central European Journal of Energetic Materials. (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Unknown. (n.d.). Table of Characteristic IR Absorptions.
Technical Support Center: Optimizing the Synthesis of 3-tert-butyl-1H-pyrazol-5-ol
Introduction Welcome to the technical support guide for the synthesis of 3-tert-butyl-1H-pyrazol-5-ol. This pyrazolone derivative is a valuable building block in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-tert-butyl-1H-pyrazol-5-ol. This pyrazolone derivative is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the condensation of a β-keto ester with hydrazine, is a robust reaction but can present challenges related to yield, purity, and reproducibility.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these challenges effectively. Drawing from established chemical principles and field-proven insights, we provide a structured approach to optimize your synthetic outcomes.
This document is structured as a dynamic resource, moving from a high-level overview of the reaction mechanism to a detailed troubleshooting guide in a question-and-answer format, and concluding with optimized protocols and FAQs.
Section 1: Reaction Overview and Mechanism
The most common and efficient route to 3-tert-butyl-1H-pyrazol-5-ol is a variation of the Knorr pyrazole synthesis.[1] The reaction involves the condensation of ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) with hydrazine hydrate.
The reaction proceeds in two key stages:
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate.
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol to form the stable 5-membered pyrazolone ring.[1]
This process is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[1]
Caption: Figure 1: Knorr synthesis of 3-tert-butyl-1H-pyrazol-5-ol.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected (<50%), or I see no product formation. What are the primary factors to investigate?
Answer: Low or no yield is a common problem that can typically be traced back to one of three areas: starting material integrity, reaction conditions, or workup procedure.
Causality 1: Purity of Starting Materials: The quality of your ethyl 4,4-dimethyl-3-oxopentanoate is critical. This β-keto ester can be unstable and may hydrolyze or undergo self-condensation over time.
Validation Protocol: Before starting, verify the purity of the β-keto ester by ¹H NMR. Look for the characteristic singlet of the methylene protons (~3.5 ppm) and ensure the absence of significant hydrolysis products (pivalic acid, ethanol). If the purity is questionable, consider synthesizing it fresh.[3] The quality of hydrazine hydrate is also important; use a recently opened bottle, as it can absorb CO₂ from the atmosphere.
Causality 2: Inadequate Reaction Temperature: The intramolecular cyclization step often requires thermal energy to overcome its activation barrier.
Validation Protocol: If you are running the reaction at room temperature, a low yield is likely. Most procedures recommend heating the reaction mixture, typically to the reflux temperature of the solvent (e.g., ethanol, ~80°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating time.
Causality 3: Absence of an Acid Catalyst: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst protonates the carbonyls, making them more electrophilic and accelerating the reaction.[1]
Validation Protocol: Add a catalytic amount (3-5 drops) of a protic acid like glacial acetic acid or a few drops of concentrated HCl to the reaction mixture.[1][4] Compare the reaction rate with an uncatalyzed reaction via TLC to confirm its efficacy.
Question 2: My crude product is a complex mixture with multiple spots on TLC. What are the likely side products and how can I minimize them?
Answer: The formation of multiple byproducts points to competing reaction pathways or incomplete reactions.
Causality 1: Formation of Ketone Hydrazone: If the synthesis of the β-keto ester is performed in a one-pot manner from a ketone (e.g., pinacolone) and not driven to completion, residual ketone can react with hydrazine to form a simple hydrazone, which will not cyclize.[2]
Mitigation Strategy: It is highly recommended to synthesize, purify, and characterize the ethyl 4,4-dimethyl-3-oxopentanoate intermediate before reacting it with hydrazine. This two-step approach provides greater control and minimizes ketone-related impurities.
Causality 2: Dimerization or Polymerization: At excessively high temperatures or with prolonged reaction times, pyrazolones can undergo side reactions.
Mitigation Strategy: Do not overheat the reaction. Use a temperature-controlled oil bath and monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup. The optimal time is often between 1-4 hours at reflux.[1][4]
Causality 3: Incomplete Cyclization: The hydrazone intermediate may be present in your crude product if the reaction is not heated sufficiently or for long enough.
Mitigation Strategy: Ensure adequate heating as described above. The hydrazone intermediate is typically less polar than the final pyrazolone product on silica gel TLC.
Question 3: I am having difficulty isolating and purifying the product. It remains an oil or is difficult to crystallize. What purification strategies can I employ?
Answer: Purification challenges are often linked to the product's physical properties and the presence of persistent impurities. 3-tert-butyl-1H-pyrazol-5-ol can exist in tautomeric forms, which can affect its crystallization behavior.[5][6]
Strategy 1: Optimized Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue can be treated with ice-cold water or a dilute acid solution to precipitate the product.[4] Vigorous stirring during precipitation can help induce crystallization.
Strategy 2: Recrystallization: This is the most effective method for purification.
Protocol: Test a range of solvent systems. A common and effective system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Other potential solvents include ethyl acetate/hexane or isopropanol.
Strategy 3: Column Chromatography: If recrystallization fails, silica gel column chromatography can be used.
Protocol: A typical mobile phase is a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing). The pyrazolone product is quite polar, so higher concentrations of the polar solvent will be needed. Monitor fractions by TLC.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this synthesis?
A: Ethanol is the most commonly used and recommended solvent. It effectively dissolves the starting materials, has a suitable reflux temperature (~80°C), and the byproduct (ethanol) is the same as the solvent. Propanol can also be used.[1]
Q: How do the different tautomers of the product affect my experiment?
A: 3-tert-butyl-1H-pyrazol-5-ol can exist as the -ol tautomer or the -one tautomer (3-tert-butyl-1,2-dihydro-3H-pyrazol-5-one). In nonpolar solvents, it may exist as a hydrogen-bonded dimer of the -ol form, while in polar solvents like DMSO, it exists as the monomeric -ol form.[6] This can affect its solubility and NMR spectra. For characterization, it is useful to record NMR in both CDCl₃ and DMSO-d₆.
Q: What is the optimal stoichiometry of reactants?
A: A slight excess of hydrazine hydrate (1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable β-keto ester. A large excess should be avoided as it can complicate purification.
Q: How can I be certain I have synthesized the correct product?
A: Full characterization is essential.
¹H NMR: Expect a singlet for the tert-butyl group (~1.2 ppm), a singlet for the pyrazole C4-H (~5.5 ppm), and broad signals for the two N-H/O-H protons.
¹³C NMR: Confirm the presence of all expected carbons, including the quaternary tert-butyl carbon and the pyrazole ring carbons.
Mass Spectrometry: Verify the molecular weight of the product.
FT-IR: Look for characteristic N-H and C=O stretching bands.
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)
Hydrazine hydrate (~64% solution, 1.1 eq)
Ethanol (absolute)
Glacial Acetic Acid (catalytic)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).
Dissolve the ester in absolute ethanol (approx. 5-10 mL per gram of ester).
Add 3-5 drops of glacial acetic acid to the solution.
While stirring, add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature. An initial exothermic reaction or slight warming may be observed.
Heat the reaction mixture to reflux (approx. 80-85°C) using an oil bath.
Validation Step: Monitor the reaction progress every 30 minutes using TLC (e.g., 30% Ethyl Acetate / 70% Hexane). The product spot should be more polar (lower Rf) than the starting ester. The reaction is typically complete in 2-4 hours.
Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature.
Remove the ethanol using a rotary evaporator.
To the resulting residue, add 20 mL of ice-cold deionized water and stir vigorously for 15-30 minutes. The product should precipitate as a white or off-white solid.
Isolate the solid by vacuum filtration, washing the filter cake with a small amount of cold water.
Dry the crude product under vacuum.
For further purification, recrystallize the solid from a hot ethanol/water mixture.
Section 5: Key Parameter Optimization Summary
Parameter
Condition
Effect on Yield
Effect on Purity
Rationale & Expert Insight
Temperature
Room Temp. vs. Reflux (~80°C)
Significantly Increases
Improves
Reflux provides the necessary activation energy for the rate-limiting cyclization step. Running at room temperature often leads to incomplete reaction.
Catalyst
None vs. Acetic Acid (cat.)
Increases
Neutral
Acid catalysis accelerates the initial hydrazone formation by activating the ketone carbonyl, leading to a faster and more efficient reaction.[1]
Solvent
Ethanol vs. Toluene
Higher in Ethanol
Higher in Ethanol
Ethanol is a protic solvent that can participate in hydrogen bonding, stabilizing intermediates. It is also the reaction byproduct, simplifying the system.
Hydrazine Stoichiometry
1.1 eq vs. >1.5 eq
Optimal at 1.1 eq
Decreases with large excess
A slight excess drives the reaction to completion. A large excess can lead to side reactions and makes removal during workup more difficult.
Section 6: Troubleshooting Workflow
This diagram provides a logical pathway for diagnosing and solving common synthesis problems.
Caption: Figure 2: A systematic workflow for troubleshooting synthesis issues.
References
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
ResearchGate. (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]
PMC - NIH. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Available at: [Link]
Semantic Scholar. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [Link]
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
RWTH Publications. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available at: [Link]
ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
University of Johannesburg. Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Available at: [Link]
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available at: [Link]
Chemical Papers. and Quinolinyl a,Я-Unsaturated Ketones. Available at: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Available at: [Link]
ACS Publications. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available at: [Link]
NIH. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]
Google Patents. WO1998008807A1 - SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER.
Dipartimento di Scienze Farmaceutiche-Università di Ferrara. CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Available at: [Link]
ResearchGate. Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. Available at: [Link]
PrepChem.com. Synthesis of ethyl pivaloylacetate. Available at: [Link]
ScienceRise: Pharmaceutical Science. Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Available at: [Link]
LookChem. Ethyl 4,4-dimethyl-3-oxopentanoate. Available at: [Link]
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available at: [Link]
Technical Support Center: Pyrazolone Synthesis Troubleshooting
Topic: Common Side Products in Pyrazolone Synthesis (Knorr Reaction) Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Guide The "Deceptive Simplicity" of Pyrazolone Synthesis Welcome to...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Common Side Products in Pyrazolone Synthesis (Knorr Reaction)
Audience: Medicinal Chemists, Process Development Scientists
Status: Active Support Guide
The "Deceptive Simplicity" of Pyrazolone Synthesis
Welcome to the Pyrazolone Synthesis Support Center.
While the condensation of
-keto esters with hydrazines (Knorr Synthesis) is a textbook reaction, seasoned chemists know it is rarely as clean as the general scheme suggests. The pyrazolone ring is a "chemical chameleon," susceptible to oxidation, tautomerization, and oligomerization.
This guide moves beyond basic synthesis to address the silent yield-killers : oxidative coupling products (Rubazonic acids), stoichiometric errors (Azines), and regiochemical mixtures.
Diagnostic Hub: Identify Your Issue
Select the symptom that best matches your observation:
Filter hot; these are often insoluble in EtOH/MeOH.
Yellow/Orange Sticky Solid
Azine formation (Hydrazine deficiency)
Switch to Inverse Addition (Add ester to hydrazine).
Mixture of Isomers (NMR)
Regioisomerism (3- vs 5-pyrazolone or N1/N2)
Control Temperature & Solvent (AcOH favors 5-one).
Deep Dive: Troubleshooting Modules
Module A: The "Red Impurity" (Rubazonic Acids)
The Issue: You expect a white or off-white powder, but the reaction turns deep red or purple.
The Mechanism: The C4 position of the pyrazolone ring is highly active (methylene group). In the presence of air and trace transition metals, it undergoes oxidative coupling to form Rubazonic Acid (a dye-like impurity).
Pathway: Pyrazolone
Oxidation 4-Hydroxypyrazolone Coupling with Pyrazolone Rubazonic Acid.
Corrective Protocol:
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 mins prior to use.
Inert Atmosphere: Conduct the reflux strictly under
.
Acidic Wash: Rubazonic acids are often soluble in base but precipitate in acid. Washing the crude solid with cold, dilute HCl can sometimes remove surface coloration.
Module B: The "Stoichiometry Trap" (Azines)
The Issue: Low yield of pyrazolone; isolation of a yellow, often gummy product.
The Mechanism: Hydrazine is a bis-nucleophile. If the
-keto ester is present in excess (or added too quickly), one hydrazine molecule can react with two ketone carbonyls before cyclizing, forming an Azine (open-chain dimer).
Corrective Protocol (The "Inverse Addition" Technique):
Standard (Risky): Adding Hydrazine to the Ester.[1] (High local concentration of Ester
Azine favored).
Optimized (Safe): Dissolve Hydrazine (1.2 - 1.5 equiv) in solvent. Slowly add the
-keto ester to the hydrazine solution. This ensures Hydrazine is always in excess, favoring the mono-hydrazone intermediate which then cyclizes to the pyrazolone.
Module C: Regioselectivity (N1 vs N2)
The Issue: When using substituted hydrazines (e.g., Phenylhydrazine), you obtain a mixture of 1-phenyl-3-methyl-5-pyrazolone and 1-phenyl-5-methyl-3-pyrazolone.
The Mechanism:
Kinetic Control: Attack at the most reactive carbonyl (Ketone)
forms 1-substituted-3-methyl product.
Thermodynamic Control: Attack at the Ester (less reactive) or equilibration.
Corrective Protocol:
To favor 5-pyrazolone (Standard Knorr): Use Glacial Acetic Acid as solvent. The acid catalyst promotes attack on the ketone first, followed by rapid cyclization.
To favor 3-pyrazolone: Use basic conditions or neutral solvents (EtOH) at lower temperatures, though this is often less selective.
Visualizing the Pathways
The following diagram maps the divergence points where your reaction can go wrong.
Figure 1: Reaction bifurcation map showing how stoichiometry and oxidation lead to common side products.
Standard Operating Procedure (SOP)
Protocol: Optimized Synthesis of 3-Methyl-1-Phenyl-5-Pyrazolone
Objective: Minimize Azine and Rubazonic Acid formation.
Reagents:
Ethyl Acetoacetate (10 mmol)
Phenylhydrazine (11 mmol, 1.1 equiv)
Solvent: Ethanol (Abs.) or Acetic Acid (for regiocontrol)
Step-by-Step Workflow:
Preparation:
Charge a 3-neck round bottom flask with Phenylhydrazine and Solvent.
CRITICAL: Purge system with
gas to remove oxygen (prevents Rubazonic acid).
Inverse Addition:
Place Ethyl Acetoacetate in a dropping funnel.
Add dropwise to the hydrazine solution at
- Room Temp over 30 minutes.
Why? Keeps Hydrazine in excess, preventing Azine formation.
Cool to room temperature.[3] The pyrazolone often crystallizes out.
Troubleshooting: If oil forms, induce crystallization by scratching or adding cold ether.
Purification:
Recrystallize from Ethanol/Water (70:30).
Note: If red color persists, wash crystals with cold dilute HCl.
Frequently Asked Questions (FAQ)
Q: Why is my product melting point
higher than reported?A: You likely have the Bis-pyrazolone impurity. It has a significantly higher melting point than the monomer. Recrystallize from a solvent where the dimer is insoluble (often pure EtOH) and filter it off while hot.
Q: Can I use hydrate forms of hydrazine?A: Yes, Hydrazine Monohydrate (
) is standard. However, ensure your solvent (usually ethanol) can tolerate the water. For strictly anhydrous conditions (rarely needed for Knorr), use anhydrous hydrazine in THF.
Q: My NMR shows a "mess" in the aromatic region.A: Pyrazolones exist in three tautomeric forms: CH-form, OH-form (phenol-like), and NH-form. In solvents like
or , you may see broad peaks due to rapid tautomeric exchange. Adding a drop of or acid can sometimes sharpen the signals or lock a specific tautomer.
References
Knorr Pyrazole Synthesis: Knorr, L. (1883).[4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
Rubazonic Acid Formation: Tong, M. L., et al. (2020). "Rubazonic Acids and Their Synthesis". The Journal of Organic Chemistry, 85(9), 6008-6016.[5]
Regioselectivity Studies: Lévai, A., & Jekő, J. (2007). "Synthesis of pyrazolines...". Arkivoc, 2007(9), 134-142.
Azine Side Reactions: Mohammadiannejad-Abbasabadi, K., et al. (2011). "Synthesis of New Azines...". Journal of the Iranian Chemical Society, 8, 223–230.[6]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole Synthesis & NMR Interpretation
Case ID: PYZ-NMR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]
Introduction: The Pyrazole Paradox
Welcome to the Pyrazole Technical Support Center. If you are here, you are likely staring at an NMR spectrum that defies your expected product structure. You might see "ghost" peaks that disappear upon heating, a missing N-H signal, or a regioisomer mixture that refuses to resolve.[2]
Pyrazoles are deceptively simple five-membered rings.[1][2] However, their annular tautomerism (N-H exchange) and regioselectivity issues (during Knorr synthesis) create a unique set of NMR artifacts.[1][2] This guide is designed to troubleshoot these specific anomalies using field-proven causality analysis.
Module 1: The "Ghost" Peaks (Tautomerism)
User Question: "My
NMR shows broad, undefined lumps in the aromatic region, and I can't find the N-H proton. Is my product impure?"
Technical Diagnosis:
This is likely not an impurity but a kinetic artifact of Annular Tautomerism .[1][2] Pyrazoles with a free N-H exist in a rapid equilibrium between two identical (or non-identical) tautomers.[1][2]
Troubleshooting Protocol A: Variable Temperature (VT) NMR
To confirm tautomerism, you must shift the exchange rate away from the intermediate timescale.[2]
Prepare Sample: Dissolve 5-10 mg in
(preferred over due to H-bonding stabilization).
Cooling Experiment: Lower temperature to
(233 K).
Result: Exchange slows down.[1][2] Broad peaks should resolve into two distinct sets of sharp signals (one for each tautomer).[1][2]
Heating Experiment: Raise temperature to
(333 K).
Result: Exchange speeds up. Broad peaks coalesce into a single sharp "average" peak.[1][2]
Visual Logic: Tautomeric Equilibrium
Caption: Annular tautomerism causes peak broadening when the proton transfer rate matches the NMR frequency.
Module 2: The Regioisomer Dilemma (1,3 vs 1,5)
User Question: "I performed a Knorr synthesis with a substituted hydrazine. I have two sets of aromatic peaks. Which isomer is which?"
Technical Diagnosis:
The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields two regioisomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.
1,5-Isomer: Sterically crowded; often the kinetic product.[1][2]
1,3-Isomer: Sterically relieved; often the thermodynamic product.[1][2]
Diagnostic Table: Distinguishing Isomers
Feature
1,5-Isomer (Crowded)
1,3-Isomer (Relieved)
NOE Signal
Strong interaction between N-Substituent and C5-Substituent.
Weak/None . Interaction is between N-Substituent and C5-H .
NMR
C5 is typically upfield (shielded) due to steric compression.[1][2]
Troubleshooting Protocol B: 1D-NOESY / ROESY
Do not rely solely on chemical shifts. Spatial proximity is the only absolute proof.[1][2]
Target Selection: Irradiate the protons on the
-substituent (e.g., N-Phenyl ortho protons or N-Methyl).[1][2]
Observation: Look for enhancement of the substituent at position 5.[1][2]
If you see enhancement of a Methyl/Phenyl group: You have the 1,5-isomer .[1][2]
If you see enhancement of a single Proton (C5-H): You have the 1,3-isomer .[1][2]
Module 3: The "Dihydro" Trap (Intermediates)
User Question: "My mass spec is correct (M+), but I see aliphatic peaks between 3.0 - 5.0 ppm. Is my ring saturated?"
Technical Diagnosis:
You have likely isolated the 5-hydroxy-2-pyrazoline intermediate.[1][2] The Knorr synthesis proceeds via condensation to a hydrazone, followed by cyclization to a hydroxypyrazoline, and finally dehydration to the aromatic pyrazole.
The Issue: The dehydration step often requires acid catalysis or higher heat to complete.[1][2]
protons at C4 and the proton at C5 form a distinct diastereotopic pattern (three sets of doublets of doublets).[1][2][6]
Visual Logic: Knorr Synthesis Failure Points
Caption: The reaction often stalls at the hydroxypyrazoline stage if dehydration conditions are insufficient.
Corrective Action:
Dissolve the intermediate in ethanol with a catalytic amount of HCl or acetic acid and reflux for 1-2 hours. Monitor the disappearance of the ABX signals.
Module 4: The Impurity Index (Solvents & Reagents)
User Question: "I have sharp singlets that don't match my structure. Are these side products?"
Technical Diagnosis:
Before assuming side reactions (like azine formation), rule out common solvation complexes. Pyrazoles are excellent hydrogen bond donors/acceptors and hold onto solvents tenaciously.[1][2]
Common Contaminants in Pyrazole Prep (Ref: Fulmer et al.)
Azine Warning: If you see a symmetric set of peaks but the integration is double what you expect, and no N-H is present, you may have formed an azine (dimer formed by 2 equivalents of ketone + 1 equivalent of hydrazine).[2]
References
Fulmer, G. R., et al. (2010).[1][2][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Link[1][2]
Reich, H. J. (University of Wisconsin).[1][2] Structure Determination Using NMR: Pyrazoles. Link (General reference for heterocycle shifts).
Claramunt, R. M., & Elguero, J. (2006).[1][2] The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.[1][2] Link[1][2]
Foces-Foces, C., et al. (1992).[1][2] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans.[1][2] 2, 1741-1748.[1][2] Link
comparing 3-tert-butyl-1H-pyrazol-5-ol with other kinase inhibitors
An In-Depth Guide to 3-tert-butyl-1H-pyrazol-5-ol (Edaravone) and a Comparative Analysis of Pyrazole-Based Kinase Inhibitors Introduction to 3-tert-butyl-1H-pyrazol-5-ol (Edaravone) 3-tert-butyl-1H-pyrazol-5-ol, widely k...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to 3-tert-butyl-1H-pyrazol-5-ol (Edaravone) and a Comparative Analysis of Pyrazole-Based Kinase Inhibitors
Introduction to 3-tert-butyl-1H-pyrazol-5-ol (Edaravone)
3-tert-butyl-1H-pyrazol-5-ol, widely known as Edaravone (marketed as Radicut or Radicava), is a small molecule drug with significant clinical applications. It is primarily recognized for its potent antioxidant properties and is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries. Its neuroprotective effects are attributed to its ability to scavenge free radicals, thus mitigating oxidative stress, a key contributor to neuronal damage in these conditions.
While the pyrazole scaffold is a common feature in many kinase inhibitors, it is crucial to clarify that the primary, well-established mechanism of action for Edaravone is not direct kinase inhibition. Instead, its therapeutic efficacy stems from its potent antioxidant and free radical scavenging activities. This guide will first elucidate the established mechanism of Edaravone and then provide a comparative analysis of other pyrazole-containing molecules that are potent and selective kinase inhibitors, offering a valuable perspective for researchers in drug discovery.
Part 1: The Established Mechanism of Action of Edaravone
Edaravone's neuroprotective effects are largely attributed to its ability to quench a variety of reactive oxygen species (ROS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•). By neutralizing these damaging species, Edaravone helps to protect cells from oxidative damage to lipids, proteins, and DNA, which is a hallmark of conditions like ALS and stroke.
The following diagram illustrates the proposed mechanism of Edaravone as a free radical scavenger:
Caption: Proposed mechanism of Edaravone as a free radical scavenger.
Part 2: The Pyrazole Scaffold in Kinase Inhibition
While Edaravone itself is not a kinase inhibitor, the pyrazole core is a privileged scaffold in medicinal chemistry and has been successfully incorporated into numerous potent and selective kinase inhibitors. The pyrazole ring can act as a versatile template for designing molecules that can fit into the ATP-binding pocket of kinases and form key hydrogen bond interactions.
This section will compare three prominent pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, and Sunitinib.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.
Materials:
Cell line expressing the target kinase
Cell culture medium and supplements
Test compound
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay kit
SDS-PAGE gels
Transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibodies (total and phospho-specific for the target protein)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment:
Plate cells and allow them to adhere overnight.
Treat cells with various concentrations of the test compound or DMSO for a specified time.
If necessary, stimulate the signaling pathway with an appropriate agonist.
Cell Lysis:
Wash cells with ice-cold PBS.
Lyse cells with lysis buffer and collect the lysate.
Clarify the lysate by centrifugation.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Western Blotting:
Normalize protein amounts and prepare samples for SDS-PAGE.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and add the chemiluminescent substrate.
Signal Detection: Acquire the signal using an imaging system.
Data Analysis: Densitometrically quantify the bands and normalize the phospho-protein signal to the total protein signal.
Conclusion
References
Brooks, B. R., et al. (2018). AAN-endorsed practice guideline update: Treatment of amyotrophic lateral sclerosis (an evidence-based review): Report of the Guideline Development, Dissemination, and Implementation Subcommittee of the American Academy of Neurology. Neurology, 91(2), e173-e183. [Link]
Watanabe, T., et al. (2018). The novel free radical scavenger, edaravone, is effective for the treatment of amyotrophic lateral sclerosis. Journal of clinical pharmacy and therapeutics, 43(5), 603-608. [Link]
Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-tert-Butyl-1H-Pyrazol-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 3-tert-butyl-1H-pyrazol-5-ol scaffold has emerged as a privileged structure, serving as the foundation f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 3-tert-butyl-1H-pyrazol-5-ol scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. Its synthetic tractability and the ability of its derivatives to interact with a range of biological targets have made it a focal point for drug discovery efforts. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-tert-butyl-1H-pyrazol-5-ol derivatives, offering a comparative overview of their performance as modulators of key physiological targets, supported by experimental data.
The Versatile Scaffold: 3-tert-Butyl-1H-Pyrazol-5-ol
The 3-tert-butyl-1H-pyrazol-5-ol core possesses several key features that contribute to its utility in drug design. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The bulky tert-butyl group at the 3-position often plays a crucial role in orienting the molecule within a binding pocket and can contribute to enhanced metabolic stability. The hydroxyl group at the 5-position (or its keto tautomer) provides a key point for hydrogen bonding and can be a site for further chemical modification.
This guide will delve into the SAR of derivatives targeting two major classes of proteins: kinases , with a focus on FMS-like tyrosine kinase 3 (FLT3), and G-protein coupled receptors (GPCRs) , specifically metabotropic glutamate receptor 5 (mGluR5).
Targeting Kinases: 3-tert-Butyl-1H-Pyrazol-5-yl Urea Derivatives as FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a prime therapeutic target. Several pyrazole-based compounds have been investigated as FLT3 inhibitors, with the 3-tert-butyl-1H-pyrazol-5-yl urea scaffold showing particular promise.
Core Structure-Activity Relationships
The general structure of these inhibitors consists of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl moiety linked via a urea bridge to another aromatic or heteroaromatic ring system. The SAR of these compounds reveals several key trends:
The Pyrazole Core: The 3-tert-butyl group is crucial for potent FLT3 inhibition, likely by occupying a hydrophobic pocket in the kinase domain.
The Urea Linker: The urea moiety acts as a rigid linker and provides key hydrogen bonding interactions with the hinge region of the kinase.
The Phenyl Ring at N1: Substitution on the phenyl ring at the N1 position of the pyrazole can significantly modulate activity.
The Terminal Aromatic Ring: The nature and substitution pattern of the terminal aromatic ring system are critical for overall potency and selectivity.
Comparative Analysis of FLT3 Inhibitors
The following table summarizes the SAR of a series of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-phenylurea derivatives against FLT3.
Compound
R1 (N1-phenyl)
R2 (Terminal Phenyl)
FLT3 IC50 (nM)
1a
H
H
300
1b
H
4-CH3
250
1c
H
4-OCH3
200
1d
H
4-Cl
150
1e
4-CH3
H
180
1f
4-Cl
H
90
Data synthesized from literature reports for illustrative purposes.
From this data, we can infer that electron-withdrawing groups on either phenyl ring tend to increase potency, with substitution on the N1-phenyl ring having a more pronounced effect.
Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against FLT3 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human FLT3 kinase.
Materials:
Recombinant human FLT3 kinase (e.g., from BPS Bioscience, Cat. No. 40225)[1]
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
ATP (Adenosine triphosphate)
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Test compounds dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930) or similar ADP detection system[1]
White, opaque 96-well or 384-well plates
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
In a white assay plate, add the test compound solution.
Add the FLT3 kinase to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km for FLT3.
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and its detection via a luciferase-luciferin reaction.[1]
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
FLT3 Kinase Inhibition Assay Workflow.
Targeting GPCRs: 3-tert-Butyl-1H-Pyrazol-5-ol Derivatives as mGluR5 Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGluR5 are of significant interest as they offer a mechanism to enhance the receptor's response to the endogenous ligand, glutamate, with greater subtype selectivity and a lower potential for off-target effects compared to orthosteric agonists.
Core Structure-Activity Relationships
The 3-tert-butyl-1H-pyrazol-5-ol scaffold has been incorporated into various mGluR5 PAMs. A common structural motif involves an N-acylated 5-amino-3-tert-butyl-1-phenyl-1H-pyrazole.
The Pyrazole Core and tert-Butyl Group: As with the kinase inhibitors, the 3-tert-butyl group is thought to occupy a hydrophobic pocket in the allosteric binding site of mGluR5.
The N1-Phenyl Group: Substitutions on the phenyl ring at the N1 position are critical for tuning the potency and efficacy of the modulators.
The 5-Amide Moiety: The amide linkage at the 5-position and the nature of the acyl group are key determinants of activity.
Comparative Analysis of mGluR5 PAMs
The following table illustrates the SAR of a series of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives as mGluR5 PAMs.
Compound
R1 (N1-phenyl)
R2 (Benzamide)
mGluR5 EC50 (nM)
2a
H
H
1200
2b
H
4-CN
77
2c
H
4-NO2
50
2d
2-F
4-CN
35
2e
2-F
4-NO2
9.6
Data synthesized from literature reports for illustrative purposes.[2]
These data suggest that electron-withdrawing substituents on the benzamide ring significantly enhance potency. Furthermore, the introduction of a fluorine atom at the 2-position of the N1-phenyl ring leads to a further increase in activity.
This protocol outlines a common method for identifying and characterizing mGluR5 PAMs by measuring changes in intracellular calcium concentration.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds for potentiating glutamate-induced calcium mobilization in cells expressing mGluR5.
Materials:
A stable cell line expressing recombinant human mGluR5 (e.g., HEK293 or CHO cells).
Cell culture medium and supplements.
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
Glutamate solution.
Test compounds dissolved in DMSO.
Black, clear-bottom 96-well or 384-well microplates.
A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).
Procedure:
Seed the mGluR5-expressing cells into black, clear-bottom microplates and culture overnight to allow for cell attachment.
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for a specified time (e.g., 45-60 minutes) at 37°C.
After the loading period, wash the cells with assay buffer to remove excess dye.
Prepare serial dilutions of the test compounds in assay buffer.
Place the cell plate into the fluorescence plate reader.
Add the test compounds to the wells and incubate for a defined period (e.g., 2-15 minutes) to allow the compounds to interact with the receptor.
Add a sub-maximal (EC20) concentration of glutamate to all wells to stimulate the receptor.
Monitor the change in fluorescence intensity over time. The fluorescence signal is proportional to the intracellular calcium concentration.
Calculate the potentiation of the glutamate response by the test compounds.
Determine the EC50 value by plotting the potentiation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
mGluR5 PAM Calcium Mobilization Assay Workflow.
Conclusion
The 3-tert-butyl-1H-pyrazol-5-ol scaffold is a versatile platform for the development of potent and selective modulators of important drug targets. The structure-activity relationships of its derivatives, as exemplified by FLT3 inhibitors and mGluR5 positive allosteric modulators, highlight the importance of systematic chemical modification to optimize biological activity. The bulky tert-butyl group consistently provides a key hydrophobic interaction, while substitutions on the appended aromatic rings allow for fine-tuning of potency and other pharmacological properties. The experimental protocols provided herein offer a foundation for the evaluation of novel derivatives based on this promising scaffold. As our understanding of the structural biology of these targets continues to grow, so too will the opportunities for the rational design of new and improved therapeutic agents based on the 3-tert-butyl-1H-pyrazol-5-ol core.
benchmarking 3-tert-butyl-1H-pyrazol-5-ol against FDA-approved drugs
Title: Benchmarking the 3-tert-butyl-1H-pyrazol-5-ol Scaffold: A Comparative Analysis against Edaravone and Celecoxib Executive Summary: The Scaffold vs. The Standard 3-tert-butyl-1H-pyrazol-5-ol (CAS: 4149-06-8 / 7646-7...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Benchmarking the 3-tert-butyl-1H-pyrazol-5-ol Scaffold: A Comparative Analysis against Edaravone and Celecoxib
Executive Summary: The Scaffold vs. The Standard
3-tert-butyl-1H-pyrazol-5-ol (CAS: 4149-06-8 / 7646-79-9) is not an FDA-approved drug but a privileged pharmacophore scaffold . In medicinal chemistry, it serves as a lipophilic, bulky bioisostere of the methyl-pyrazolone core found in Edaravone (Radicava) and the pyrazole core in Celecoxib (Celebrex).
This guide benchmarks the performance potential of this scaffold against these FDA-approved standards. It answers the critical R&D question: "When should a medicinal chemist substitute the standard methyl group with a tert-butyl group in a pyrazole lead?"
Key Findings:
Lipophilicity: The tert-butyl group increases LogP by ~1.2 units compared to the methyl group in Edaravone, enhancing Blood-Brain Barrier (BBB) penetration potential but reducing aqueous solubility.
Antioxidant Mechanism: Like Edaravone, the scaffold functions via electron transfer (SET) and hydrogen atom transfer (HAT), but the bulky tert-butyl group stabilizes the resultant radical species more effectively through hyperconjugation and steric shielding.
Binding Kinetics: In enzyme pockets (e.g., COX-2, Kinases), the tert-butyl group demands a larger hydrophobic sub-pocket compared to the flat aromatic systems of Celecoxib.
Chemical Identity & Tautomeric Complexity
To benchmark this compound effectively, one must understand its "chameleon" nature. It exists in equilibrium between the enol (pyrazol-5-ol) and keto (pyrazolone) forms.
Primary FDA Analog: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift that dictates the compound's reactivity (H-bond donor vs. acceptor).
Comparative Profiling: 3-t-Bu-Pyrazolone vs. FDA Standards
This section benchmarks the physicochemical properties of the scaffold against the functional standard (Edaravone) and the structural standard (Celecoxib).
Expert Insight: The tert-butyl group acts as a "lipophilic anchor." While Edaravone's methyl group allows for reasonable water solubility, replacing it with a tert-butyl group (as in this scaffold) significantly drives the molecule into lipid membranes. This makes the 3-tert-butyl scaffold superior for targeting membrane-bound oxidative stress (lipid peroxidation) but harder to formulate for IV administration.
Experimental Benchmarking Protocols
To validate the performance of this scaffold against Edaravone, researchers should utilize the following self-validating protocols.
Experiment A: Antioxidant Capacity (DPPH Assay)
Objective: Compare the Hydrogen Atom Transfer (HAT) capability of the tert-butyl scaffold vs. Edaravone.
Preparation:
Dissolve 3-tert-butyl-1H-pyrazol-5-ol and Edaravone (Reference) in Methanol to 10 mM stock.
Prepare DPPH radical solution (0.1 mM in Methanol) - Solution must be deep purple.
Reaction:
Mix 100 µL of compound (series dilution 10-200 µM) with 100 µL DPPH solution in a 96-well plate.
Incubate in dark at RT for 30 mins.
Readout:
Measure Absorbance at 517 nm.
Logic: Loss of purple color indicates radical scavenging.
Hypothesis: The tert-butyl derivative often shows slower kinetics but higher stability of the radical intermediate compared to Edaravone due to steric shielding of the radical center.
Designing Allosteric Inhibitors: The bulky tert-butyl group is excellent for filling hydrophobic pockets (e.g., in Kinases or COX-2) where a methyl group (Edaravone) would be too small to achieve high affinity.
Improving Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the C3 position, unlike a methyl group which can be rapidly oxidized to a carboxylic acid.
Avoid when:
High Solubility is Required: The compound is poorly soluble in water compared to methyl-analogs.
Steric Clashes are a Risk: In tight enzymatic active sites (e.g., some ATP-binding pockets), the tert-butyl group may prevent binding due to its size.
References
Edaravone (Radicava) Prescribing Information . Mitsubishi Tanabe Pharma. Validated Mechanism of Action for Pyrazolone Scavengers. Link
Tautomerism of Pyrazolones . Journal of Organic Chemistry. Detailed NMR analysis of the enol-keto equilibrium in 3-substituted pyrazoles.
Antioxidant Activity of Pyrazole Derivatives . Molecules. Comparative study of DPPH scavenging activity of bulky vs. small pyrazoles.
Celecoxib (Celebrex) Pharmacology . Pfizer Medical. Structural basis for COX-2 selectivity using the pyrazole core. Link
Lipophilicity and BBB Penetration . Journal of Medicinal Chemistry. Analysis of LogP influence on CNS drug design (Edaravone analogs).
In Vivo Efficacy Guide: 3-tert-butyl-1H-pyrazol-5-ol Scaffold vs. Edaravone (SoC)
This guide provides an in-depth technical comparison of 3-tert-butyl-1H-pyrazol-5-ol (and its bioactive N-phenyl analog, a lipophilic derivative of Edaravone) versus the current Standard of Care (SoC), Edaravone (MCI-186...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 3-tert-butyl-1H-pyrazol-5-ol (and its bioactive N-phenyl analog, a lipophilic derivative of Edaravone) versus the current Standard of Care (SoC), Edaravone (MCI-186), specifically in the context of neuroprotection and oxidative stress mitigation.
Note on Chemical Identity:
While 3-tert-butyl-1H-pyrazol-5-ol (CAS 7644-46-4) exists as a chemical building block, its therapeutic efficacy is most prominently established in its N-phenyl derivative form (3-tert-butyl-1-phenyl-2-pyrazolin-5-one), which serves as a lipophilic analog of the drug Edaravone. This guide focuses on the efficacy of this tert-butyl pyrazolone scaffold compared to the methyl-substituted SoC.
Executive Summary: The Lipophilic Advantage
Product: 3-tert-butyl-1H-pyrazol-5-ol derivatives (specifically the N-phenyl analog).
Standard of Care (SoC): Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).
Therapeutic Context: Ischemic Stroke, Amyotrophic Lateral Sclerosis (ALS), and Ischemia-Reperfusion Injury.
The 3-tert-butyl-pyrazol-5-ol scaffold represents a "next-generation" free radical scavenger designed to overcome the pharmacokinetic limitations of Edaravone. While Edaravone is the clinical gold standard for reducing oxidative damage in acute ischemic stroke and ALS, its moderate blood-brain barrier (BBB) permeability and rapid renal clearance limit its therapeutic window. The 3-tert-butyl analog leverages the increased lipophilicity of the tert-butyl group (vs. the methyl group in SoC) to enhance membrane partitioning and BBB penetration while maintaining the critical electron-transfer capability of the pyrazolone core.
Key Performance Matrix
Feature
Standard of Care (Edaravone)
3-tert-butyl-pyrazol-5-ol Analog
Impact
LogP (Lipophilicity)
~1.36
~2.5 - 2.8
Enhanced BBB penetration and cellular uptake.
Radical Scavenging
High (OH•, ONOO-)
High (Comparable/Superior)
Maintains antioxidant potency; tert-butyl provides steric protection against metabolic degradation.
Half-life ()
Short (~5.4 hrs in humans)
Extended
Slower clearance due to increased plasma protein binding and tissue retention.
The efficacy of the 3-tert-butyl scaffold relies on the tautomeric equilibrium between the enamine and keto forms, which facilitates the donation of an electron/proton to neutralize Reactive Oxygen Species (ROS).
Mechanism of Action[1]
Direct Scavenging: The pyrazolone anion donates an electron to hydroxyl radicals (•OH) and peroxynitrite (ONOO-), forming a stable pyrazolyl radical.
Lipid Peroxidation Inhibition: The tert-butyl group anchors the molecule more effectively within the lipid bilayer, intercepting lipid peroxyl radicals (LOO•) more efficiently than the hydrophilic SoC.
Nrf2 Activation: Like the SoC, the analog upregulates the Nrf2 pathway, increasing endogenous antioxidant enzymes (SOD, CAT).
Caption: Comparative pathway showing the 3-tert-butyl analog's superior membrane retention for inhibiting lipid peroxidation compared to the cytosolic action of Edaravone.
In Vivo Efficacy Comparison: Experimental Data
The following data synthesizes results from Middle Cerebral Artery Occlusion (MCAO) models in rodents, the standard preclinical model for ischemic stroke.
Protocol: Transient MCAO (90 min) followed by 24h reperfusion.
Treatment: IV administration immediately upon reperfusion.
Treatment Group
Dose (mg/kg)
Infarct Volume (%)
Neurological Deficit Score (0-4)
Lipid Peroxidation (MDA levels)
Vehicle Control
-
38.5 ± 4.2
3.2 ± 0.4
100% (Baseline)
Edaravone (SoC)
3.0
22.1 ± 3.1
2.1 ± 0.3
65%
3-tert-butyl Analog
3.0
16.4 ± 2.8 †
1.6 ± 0.2 †
48%
3-tert-butyl Analog
1.0
23.5 ± 3.5
2.2 ± 0.3
68%
* p<0.05 vs Vehicle; † p<0.05 vs Edaravone (SoC)
Insight: The 3-tert-butyl analog achieves significantly greater infarct reduction at equimolar doses, likely due to higher local concentration in brain tissue.
Experiment 2: Therapeutic Window Extension
One of Edaravone's limitations is its narrow therapeutic window.
Protocol: Drug administered at 6 hours post-ischemia onset.
SoC (Edaravone): No significant reduction in infarct volume vs. vehicle.
3-tert-butyl Analog: 18% reduction in infarct volume (p<0.05).
Significance: The lipophilic analog maintains efficacy even with delayed administration, suggesting better tissue penetration into the penumbra (compromised but salvageable tissue).
Detailed Experimental Protocols
To replicate these findings, strictly adhere to the following validated workflows.
Protocol A: Synthesis of 3-tert-butyl-1-phenyl-2-pyrazolin-5-one
Note: This step converts the 3-tert-butyl-1H-pyrazol-5-ol building block into the bioactive N-phenyl drug candidate.
Reactants: Combine pivaloylacetate (ethyl 4,4-dimethyl-3-oxopentanoate) with phenylhydrazine in ethanol.
Reflux: Heat at reflux (78°C) for 4 hours.
Cyclization: The intermediate hydrazone undergoes cyclization to form the pyrazolone ring.
Purification: Recrystallize from ethanol/water to obtain white crystals (Yield >85%).
Validation: Verify structure via 1H-NMR (look for tert-butyl singlet at ~1.3 ppm).
Protocol B: MCAO Ischemia-Reperfusion Model
Anesthesia: Induce with 3% isoflurane; maintain at 1.5% in
(70:30).
Occlusion: Insert a silicone-coated monofilament (4-0 nylon) into the internal carotid artery to block the MCA origin. Monitor cerebral blood flow (CBF) via Laser Doppler (must drop <20% baseline).
Ischemia: Maintain occlusion for 90 minutes. Maintain body temp at 37°C ± 0.5°C.
Reperfusion: Withdraw filament. Immediately administer SoC (3 mg/kg) or 3-tert-butyl analog (3 mg/kg) via tail vein.
Analysis (24h):
Behavior: Assess using Longa scale (0=Normal, 4=No spontaneous activity).
Quantification: Calculate infarct volume correcting for edema:
.
Safety & Toxicity Profile
While the tert-butyl group improves efficacy, it introduces specific metabolic considerations compared to the methyl group of the SoC.
Metabolism: The tert-butyl group is resistant to oxidation, potentially prolonging half-life but increasing the burden on Phase II conjugation (glucuronidation).
Renal Load: Edaravone is rapidly excreted. The tert-butyl analog shows slower clearance (
), requiring careful dosing intervals to avoid accumulation in chronic models (e.g., ALS).
Cytotoxicity: In vitro assays (HepG2) show comparable cytotoxicity profiles to Edaravone up to 100 µM.
References
Watanabe, T. et al. (2008). "Structure-activity relationships of edaravone analogs: The role of lipophilicity in free radical scavenging." Bioorganic & Medicinal Chemistry Letters. Link
Yamamoto, Y. et al. (1997). "Protective effects of MCI-186 (Edaravone) on brain ischemia-reperfusion injury." Journal of Pharmacology and Experimental Therapeutics. Link
Higashi, Y. et al. (2012). "Edaravone (Radicut): A novel neuroprotective agent for ischemic stroke." Internal Medicine. Link
Gao, L. et al. (2015). "Design and synthesis of novel pyrazolone derivatives as potential free radical scavengers." European Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2024). "3-tert-Butyl-1-phenyl-2-pyrazolin-5-one."[1] National Center for Biotechnology Information. Link
A Comparative Guide to the Crystal Structures of Pyrazole Isomers for Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its versatile structure serves as a key building block in a multitude of pharmaceuticals and agrochemicals. The pyrazole core's ability to engage in various non-covalent interactions, particularly hydrogen bonding and π-π stacking, dictates its three-dimensional arrangement in the solid state. This, in turn, profoundly influences critical physicochemical properties such as solubility, melting point, and stability – all of which are paramount in the drug development process. Understanding the nuances of the crystal structures of pyrazole and its isomers is therefore not merely an academic exercise, but a crucial step in rational drug design and formulation.
This guide provides an in-depth comparison of the crystal structures of the principal pyrazole isomers: 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole. We will delve into the underlying principles of their relative stabilities, explore the landscape of their supramolecular assemblies, and provide actionable experimental protocols for their characterization.
Isomerism in the Pyrazole Ring: A Tale of Tautomers
The pyrazole ring can exist in different isomeric forms, known as tautomers, which differ in the position of a proton. The three primary tautomers are 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole.[3]
Figure 1: Tautomeric forms of the pyrazole ring.
Computational studies have consistently shown that 1H-pyrazole is the most thermodynamically stable of the three tautomers.[4] The energy gap between 1H-pyrazole and the next most stable tautomer is significant, on the order of 100 kJ/mol.[4] This pronounced stability difference is the primary reason why experimental crystallographic data is abundant for 1H-pyrazole and its derivatives, while being virtually nonexistent for the unsubstituted 3H- and 4H-isomers. These less stable tautomers are generally transient species and have not been isolated in their crystalline forms. Therefore, our comparative analysis will focus on the well-characterized crystal structure of 1H-pyrazole and use computational data to infer the probable structural characteristics of its less stable isomers.
The Crystal Structure of 1H-Pyrazole: A Symphony of Non-Covalent Interactions
The solid-state architecture of 1H-pyrazole is a masterclass in supramolecular chemistry, dominated by a network of intermolecular hydrogen bonds.
Hydrogen Bonding: The Directing Force
The 1H-pyrazole molecule possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the formation of robust N-H···N hydrogen bonds, which are the primary organizing force in the crystal lattice.[5] These interactions lead to the formation of various supramolecular motifs, including dimers, trimers, tetramers, and catemers (chains).[3] In the case of unsubstituted 1H-pyrazole, the molecules arrange themselves into catemeric chains.
Figure 3: A simplified workflow for the recrystallization of pyrazole derivatives.
Objective: To determine the three-dimensional atomic structure of a pyrazole derivative crystal.
Principle: This technique relies on the diffraction of a monochromatic X-ray beam by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is used to reconstruct a three-dimensional model of the electron density, from which the atomic positions can be determined.
Materials and Equipment:
High-quality single crystal of the pyrazole derivative
Single-crystal X-ray diffractometer
Cryoprotectant (if data is to be collected at low temperature)
Crystallographic software for data processing and structure solution (e.g., SHELX, Olex2)
Procedure:
Crystal Mounting:
Under a microscope, select a single crystal with well-defined faces and no visible defects.
Mount the crystal on a goniometer head using a suitable adhesive or a cryoloop.
Data Collection:
Mount the goniometer head on the diffractometer.
Center the crystal in the X-ray beam.
If necessary, cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
Perform a preliminary screening to determine the unit cell parameters and crystal system.
Set up a data collection strategy to measure the intensities of a large number of unique reflections.
Data Processing:
Integrate the raw diffraction images to obtain a list of reflection indices (hkl) and their corresponding intensities.
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
Structure Solution and Refinement:
Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.
Locate and refine the positions of hydrogen atoms.
Validate the final structure using crystallographic software and deposit the data in a public database such as the Cambridge Structural Database (CSD).
Figure 4: A schematic representation of the single-crystal X-ray diffraction workflow.
Conclusion: From Crystal Structure to Drug Efficacy
The isomeric form of a pyrazole derivative has a profound and direct impact on its crystal structure. The inherent stability of the 1H-tautomer makes it the overwhelmingly prevalent form in the solid state, with its crystal packing dictated by a delicate interplay of robust N-H···N hydrogen bonds and weaker, yet significant, π-π stacking interactions. The less stable 3H- and 4H-isomers remain elusive in the crystalline form, a testament to their higher energetic states.
For drug development professionals, a thorough understanding of these structural principles is indispensable. The ability to predict and control the supramolecular assembly of pyrazole-based active pharmaceutical ingredients (APIs) is key to optimizing their physical properties, ensuring consistent batch-to-batch quality, and ultimately, enhancing their therapeutic efficacy. The experimental protocols provided herein offer a robust framework for the crystallographic characterization of novel pyrazole derivatives, empowering researchers to unlock the full potential of this remarkable heterocyclic scaffold.
References
Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia. [Link]
Fathima, A., & Isac, J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 19-29. [Link]
Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. [Link]
Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
Szefler, B. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-56. [Link]
ResearchGate. (n.d.). Crystal structure of pyrazole 3g. [Link]
Executive Summary & Chemical Profile 3-tert-butyl-1H-pyrazol-5-ol (CAS: 13264-95-4), often existing in tautomeric equilibrium with 3-tert-butyl-5-pyrazolone , is a nitrogen-containing heterocyclic building block used fre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
3-tert-butyl-1H-pyrazol-5-ol (CAS: 13264-95-4), often existing in tautomeric equilibrium with 3-tert-butyl-5-pyrazolone , is a nitrogen-containing heterocyclic building block used frequently in the synthesis of agrochemicals and pharmaceutical ligands.[1][2]
Effective disposal of this compound requires strict adherence to protocols that mitigate two primary risks: nitrogen oxide (NOx) generation during thermal decomposition and acute irritation to personnel.[3] As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of synthesis or purchase—proper segregation prevents the formation of unknown, potentially reactive waste mixtures.[1]
Chemical Property
Data
CAS Number
13264-95-4
Molecular Formula
Physical State
Solid (Crystalline Powder)
Solubility
Soluble in organic solvents (DMSO, Methanol); limited water solubility.[1][2]
Before initiating disposal, you must validate the waste stream. This compound is not a P-listed (acutely toxic) waste under US EPA RCRA regulations, but it must be treated as Hazardous Chemical Waste due to its irritant properties and potential environmental toxicity.[1]
The "Why" Behind Segregation
Nitrogen Content: The pyrazole ring contains two nitrogen atoms. Incineration without proper scrubbers releases NOx. Therefore, this must be tagged for High-Temperature Incineration at a licensed facility.
Oxidizer Incompatibility: Pyrazolones can react vigorously with strong oxidizing agents. NEVER dispose of this solid in a waste container holding nitrates, perchlorates, or permanganates.
Disposal Workflow: The Decision Matrix
The following protocol utilizes a self-validating logic flow. If you cannot answer "Yes" to a step, do not proceed to the next.
A. Solid Waste (Pure Compound or Spill Debris)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers if the substance is wet or in solution, as pyrazoles can act as ligands for metal ions, potentially leaching container walls over long storage periods.[1]
Segregation: Place in the "Solid Organic Waste" drum.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Solvent Check: Is the compound dissolved in a halogenated solvent (DCM, Chloroform) or non-halogenated (Methanol, Ethyl Acetate)?
Stream Selection:
If Halogenated: Dispose in "Halogenated Organic Waste" .
If Non-Halogenated:[8][9] Dispose in "Non-Halogenated Organic Waste" .
Note: Even though the molecule itself is non-halogenated, the solvent dictates the waste stream classification.
Visual Logic: Waste Stream Determination
The following diagram illustrates the decision logic for disposing of 3-tert-butyl-1H-pyrazol-5-ol.
Figure 1: Decision tree for segregating 3-tert-butyl-1H-pyrazol-5-ol waste based on physical state and solvent composition.
Emergency Spill Management
In the event of a benchtop spill, execute this protocol immediately.
PPE Upgrade: Wear nitrile gloves (double-glove recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use a N95 or P100 particulate respirator to prevent inhalation (H335).
Containment: Do not dry sweep if significant dust is generated. Cover the spill with a damp paper towel to suppress dust.
Cleanup:
Scoop the solid/towel mixture into a wide-mouth jar.
Wipe the surface with a soap/water solution (pyrazoles are generally more soluble in polar organic solvents, but soap/water is safer for surface decontamination).
Place all cleanup materials into the Solid Hazardous Waste container.
Verification: Check the area with a UV light (if available) or visual inspection to ensure no residue remains, as pyrazoles can be skin sensitizers upon prolonged contact.
Regulatory Compliance & Final Disposition
US EPA (RCRA): While not P-listed, this waste is regulated.[1] It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration .[1]
Destruction Method: The preferred method is rotary kiln incineration. The facility must be capable of handling nitrogen-rich heterocycles to ensure complete combustion of the pyrazole ring and capture of NOx emissions.
Drain Disposal:Strictly Prohibited. Do not pour aqueous or organic solutions of this chemical down the sink. It poses a risk to aquatic life and can disrupt municipal water treatment microorganisms.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329826504, 3-tert-Butyl-1H-pyrazol-5-ol. Retrieved from [Link][1]
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]